1-Naphthalenepropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKVVMRQFFIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186177 | |
| Record name | 1-Naphthalenepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3243-42-3 | |
| Record name | 1-Naphthalenepropionic acid | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3243-42-3 | |
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| Record name | 3243-42-3 | |
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| Record name | 1-Naphthalenepropionic acid | |
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| Record name | 3-(naphthalen-1-yl)propanoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-Naphthalenepropionic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid, a derivative of the polycyclic aromatic hydrocarbon naphthalene, is a compound of interest in various scientific domains. Its unique structural features and chemical properties make it a subject of investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core chemical properties, structural details, and relevant experimental protocols for this compound.
Chemical Structure and Identification
This compound, with the IUPAC name 3-(naphthalen-1-yl)propanoic acid, consists of a naphthalene ring system linked to a propionic acid moiety at the 1-position.[1][2][3][4][5] This structure imparts both aromatic and acidic characteristics to the molecule.
| Identifier | Value |
| IUPAC Name | 3-naphthalen-1-ylpropanoic acid[1][3][4][5] |
| Synonyms | 1-Naphthalenepropanoic acid, 3-(1-Naphthyl)propionic acid, α-Naphthylpropionate[1][2][3][5][6][7] |
| CAS Number | 3243-42-3[1][2][3][4] |
| Molecular Formula | C₁₃H₁₂O₂[1][2][3][4][6] |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CCC(=O)O[1][2][4] |
| InChI Key | PRLKVVMRQFFIOQ-UHFFFAOYSA-N[1][2][4][6] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Weight | 200.23 g/mol [1] |
| Appearance | White to off-white solid[3][6] |
| Melting Point | 157-159 °C[3][7][8] |
| Boiling Point | 297.96 °C (rough estimate)[3][8] |
| pKa | 4.56 ± 0.10 (Predicted)[2][3] |
| Solubility | Slightly soluble in Chloroform (heated) and Methanol[3] |
Experimental Protocols
Synthesis of Naphthalene Carboxylic Acids (General Approach)
Principle: The synthesis of 1-Naphthoic acid via a Grignard reagent involves the reaction of 1-bromonaphthalene with magnesium to form an organomagnesium halide (Grignard reagent). This is followed by carboxylation with carbon dioxide and subsequent acidification to yield the carboxylic acid.
Materials:
-
1-bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid carbon dioxide)
-
Sulfuric acid (50%)
-
Toluene
-
Filter-Cel
Procedure:
-
Grignard Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings and cover with anhydrous ether. Add a small amount of 1-bromonaphthalene to initiate the reaction, which may require gentle warming. Once the reaction starts, add the remaining 1-bromonaphthalene dissolved in anhydrous ether at a rate that maintains a vigorous but controlled reaction. After the addition is complete, reflux the mixture for 30 minutes.
-
Carboxylation: Cool the Grignard reagent in an ice-salt bath. Slowly pour the solution over a large excess of crushed dry ice with vigorous stirring.
-
Work-up and Isolation: After the dry ice has evaporated, add 50% sulfuric acid to the mixture to dissolve any unreacted magnesium and to acidify the solution. Separate the organic layer and extract the aqueous layer with ether. Combine the organic extracts.
-
Purification: Extract the combined organic layers with a sodium hydroxide solution. Heat the alkaline extract to remove volatile impurities, then cool and acidify with sulfuric acid to precipitate the crude 1-Naphthoic acid. Collect the crude product by filtration, wash with water, and dry.
-
Recrystallization: Recrystallize the crude product from hot toluene to obtain the purified 1-Naphthoic acid.
This protocol for 1-Naphthoic acid can be conceptually adapted for this compound, likely starting from a different naphthalene halide precursor.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
The quantitative analysis of naphthalene-derived acids is often performed using HPLC, frequently coupled with mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and selectivity.
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For acidic compounds like this compound, reversed-phase chromatography is typically employed. Detection can be achieved using UV or fluorescence detectors, or more specifically with a mass spectrometer.
Instrumentation and Conditions (Example for a related compound, 1-Naphthaleneacetic acid):
-
Instrument: Liquid chromatograph-tandem mass spectrometer (LC-MS/MS).
-
Column: Phenylsilanized silica gel (e.g., 2.1 mm inner diameter, 150 mm length, 5 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase: A gradient of 2 mmol/L ammonium acetate solution and methanol.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Monitoring of precursor and product ions specific to the analyte.
Procedure:
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent like acetone, often under acidic conditions. The extract may then be subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards into the LC-MS/MS system to generate a calibration curve by plotting the peak area or height against the concentration.
-
Analysis: Inject the prepared sample extract into the LC-MS/MS system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak response to the calibration curve.
Logical and Workflow Diagrams
Biological Activity and Potential Applications
Naphthalene derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[9][10] While specific signaling pathways for this compound are not extensively documented, the structurally related compound 1-Naphthaleneacetic acid has been shown to inhibit apoptosis in in-vitro cell cultures. Furthermore, propionic acid itself is known to exert various physiological effects, including the modulation of inflammatory responses through pathways involving NF-κB and PPARγ. These findings suggest that this compound could be a candidate for investigation in similar biological contexts. Further research is warranted to elucidate its specific mechanisms of action and potential therapeutic applications.
Conclusion
This compound is a well-characterized compound with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis can be adapted from closely related naphthalene derivatives, further investigation into its specific biological activities and signaling pathways is required to fully understand its potential in drug development and other scientific applications. This guide serves as a foundational resource for researchers and scientists working with this intriguing molecule.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mhlw.go.jp [mhlw.go.jp]
- 3. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 1-naphthylacetic acid [sitem.herts.ac.uk]
- 9. 3-(1-Naphthyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 10. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Naphthalenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for 1-naphthalenepropionic acid, a valuable building block in medicinal chemistry and materials science. The following sections present several established methods, complete with detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to facilitate understanding and replication.
Core Synthesis Pathways
Several viable synthetic routes to this compound have been established, each with distinct advantages and considerations. The most prominent methods include the Malonic Ester Synthesis, the Knoevenagel Condensation followed by reduction, the Arndt-Eistert homologation, and the Willgerodt-Kindler reaction.
Malonic Ester Synthesis
This classical approach builds the propionic acid side chain by alkylating a malonic ester with a suitable 1-substituted naphthalene, followed by hydrolysis and decarboxylation. This method is highly versatile and generally provides good yields.
Experimental Protocol:
Step 1: Synthesis of Diethyl (1-Naphthylmethyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL).
-
To the cooled sodium ethoxide solution, add diethyl malonate (16 g, 0.1 mol) dropwise with stirring.
-
After the addition is complete, add 1-(chloromethyl)naphthalene (17.7 g, 0.1 mol) to the reaction mixture.
-
Heat the mixture to reflux for 3-4 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (1-naphthylmethyl)malonate.
Step 2: Hydrolysis and Decarboxylation to this compound
-
To the crude diethyl (1-naphthylmethyl)malonate, add a solution of potassium hydroxide (15 g) in ethanol (50 mL) and water (50 mL).
-
Reflux the mixture for 3 hours to ensure complete hydrolysis of the ester groups.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 2.
-
Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.
-
Cool the mixture to room temperature, which should cause the this compound to precipitate.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Quantitative Data:
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Alkylation | Diethyl malonate, 1-(Chloromethyl)naphthalene | Sodium Ethoxide | Ethanol | 3-4 hours | Reflux | 75-85 |
| Hydrolysis & Decarboxylation | Diethyl (1-naphthylmethyl)malonate | KOH, then HCl | Ethanol/Water | 9-12 hours | Reflux | 80-90 |
Synthesis Pathway Diagram:
Knoevenagel Condensation and Subsequent Reduction
This two-step pathway involves the initial formation of an α,β-unsaturated acid by the condensation of 1-naphthaldehyde with malonic acid (a Knoevenagel condensation), followed by the reduction of the carbon-carbon double bond to yield the desired propionic acid.
Experimental Protocol:
Step 1: Synthesis of 3-(1-Naphthyl)acrylic acid
-
In a round-bottom flask, combine 1-naphthaldehyde (15.6 g, 0.1 mol), malonic acid (12.5 g, 0.12 mol), and pyridine (20 mL).
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the mixture on a water bath for 4-6 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.[1]
-
After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.[1]
-
Collect the crude 3-(1-naphthyl)acrylic acid by filtration, wash with cold water, and recrystallize from ethanol.
Step 2: Reduction of 3-(1-Naphthyl)acrylic acid
-
In a hydrogenation vessel, dissolve the 3-(1-naphthyl)acrylic acid (19.8 g, 0.1 mol) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain this compound, which can be further purified by recrystallization.
Quantitative Data:
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Knoevenagel Condensation | 1-Naphthaldehyde, Malonic acid | Pyridine, Piperidine | Pyridine | 4-6 hours | Water Bath | 85-95 |
| Catalytic Hydrogenation | 3-(1-Naphthyl)acrylic acid | 10% Pd/C, H₂ | Ethanol | 12-24 hours | Room Temperature | >95 |
Synthesis Pathway Diagram:
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids.[2][3] In this context, 1-naphthaleneacetic acid is converted to this compound. This method is particularly useful when the starting acetic acid derivative is readily available.
Experimental Protocol:
Step 1: Synthesis of 1-Naphthaleneacetyl Chloride
-
In a round-bottom flask fitted with a reflux condenser, place 1-naphthaleneacetic acid (18.6 g, 0.1 mol).
-
Add thionyl chloride (14.3 g, 0.12 mol) and a few drops of dimethylformamide (DMF) as a catalyst.
-
Gently reflux the mixture for 1-2 hours until the evolution of gas (HCl and SO₂) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 1-naphthaleneacetyl chloride.
Step 2: Formation of the Diazoketone
-
Prepare a solution of diazomethane in diethyl ether (use with extreme caution as it is toxic and explosive).
-
Slowly add the crude 1-naphthaleneacetyl chloride to the ethereal solution of diazomethane at 0°C with stirring. An excess of diazomethane is used.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
Step 3: Wolff Rearrangement
-
To the solution of the diazoketone, add a suspension of silver(I) oxide (Ag₂O) or another suitable catalyst in water or a mixture of dioxane and water.
-
Heat the mixture gently to initiate the Wolff rearrangement, which is accompanied by the evolution of nitrogen gas.
-
After the nitrogen evolution subsides, continue heating for an additional hour to ensure the reaction is complete.
-
Filter the reaction mixture to remove the silver catalyst.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the product by filtration and recrystallize from a suitable solvent.
Quantitative Data:
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Acid Chloride Formation | 1-Naphthaleneacetic acid | Thionyl Chloride | Neat | 1-2 hours | Reflux | >95 |
| Diazoketone Formation | 1-Naphthaleneacetyl chloride | Diazomethane | Diethyl Ether | 1-2 hours | 0°C | 85-95 |
| Wolff Rearrangement | 1-Diazo-3-(1-naphthyl)propan-2-one | Ag₂O, H₂O | Dioxane/Water | ~2 hours | Gentle Heating | 70-80 |
Synthesis Pathway Diagram:
Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method to synthesize aryl-substituted carboxylic acids from aryl alkyl ketones.[4][5] For the synthesis of this compound, the starting material would be 1-propionylnaphthalene. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is then hydrolyzed to the carboxylic acid.
General Experimental Protocol:
Step 1: Synthesis of the Thioamide
-
In a reaction vessel, combine 1-propionylnaphthalene (0.1 mol), elemental sulfur (0.2-0.3 mol), and morpholine (0.3-0.5 mol).
-
Heat the mixture to reflux (around 130-150°C) for several hours (typically 8-16 hours).
-
After cooling, the excess sulfur and morpholine can be removed. The crude thioamide is often purified by crystallization or chromatography.
Step 2: Hydrolysis of the Thioamide
-
The crude thioamide is hydrolyzed by heating with a strong acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., aqueous NaOH or KOH).
-
The reaction mixture is heated to reflux for several hours until the hydrolysis is complete.
-
After cooling, the solution is acidified to precipitate the this compound.
-
The product is collected by filtration and purified by recrystallization.
Quantitative Data:
Synthesis Pathway Diagram:
Summary and Conclusion
This guide has detailed four distinct and effective synthesis pathways for this compound. The choice of a particular route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The Malonic Ester Synthesis and the Knoevenagel Condensation followed by reduction are robust and high-yielding methods suitable for various applications. The Arndt-Eistert homologation offers an elegant solution for extending the carbon chain of the readily available 1-naphthaleneacetic acid. The Willgerodt-Kindler reaction presents an alternative from a ketone precursor. Each of these methods provides a reliable means for obtaining this compound, a key intermediate for further chemical synthesis and drug development endeavors.
References
An In-Depth Technical Guide to the Mechanism of Action of 1-Naphthalenepropionic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Naphthalenepropionic acid (NPA) is a synthetic auxin analog that has been instrumental as a chemical tool to dissect the mechanisms of polar auxin transport in plants. Its primary mode of action is the inhibition of auxin efflux, leading to profound effects on plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanisms underlying NPA's activity, focusing on its interactions with key proteins in auxin transport pathways. We present a compilation of quantitative data on its binding affinities and inhibitory concentrations, detailed experimental protocols for studying its effects, and visual representations of the involved signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, chemical biology, and drug development.
Introduction
The directional, cell-to-cell movement of the plant hormone auxin, known as polar auxin transport (PAT), is fundamental to nearly every aspect of plant growth and development, including embryogenesis, organ formation, tropic responses, and vascular development.[1][2] This transport is mediated by a complex interplay of auxin influx and efflux carriers. This compound (NPA) has been a pivotal chemical probe for elucidating the components and regulation of this transport machinery.[3] Historically identified as a potent inhibitor of PAT, NPA's effects mimic many of the phenotypes observed in mutants with defects in auxin transport proteins.[1][4] This guide delves into the core mechanisms of NPA action, its molecular targets, and the experimental approaches used to characterize its function.
Molecular Targets and Mechanism of Action
NPA exerts its inhibitory effect on polar auxin transport primarily by targeting and modulating the activity of auxin efflux carriers. The two main classes of proteins implicated as direct or indirect targets of NPA are the PIN-FORMED (PIN) proteins and the ATP-binding cassette B (ABCB) transporters.[3][4]
Direct Inhibition of PIN-FORMED (PIN) Proteins
Recent structural and biochemical studies have provided compelling evidence that PIN proteins are bona fide molecular targets of NPA.[3][4][5] PIN proteins are secondary transporters that facilitate the efflux of auxin across the plasma membrane, and their polar localization within cells determines the directionality of auxin flow.[6]
NPA has been shown to bind directly to PIN proteins, specifically within the same substrate-binding pocket as auxin (indole-3-acetic acid, IAA).[5] This suggests a competitive inhibition mechanism where NPA physically occludes the binding of auxin, thereby blocking its transport.[5] Structural analyses of NPA-bound PIN proteins reveal that NPA locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for auxin efflux.
Furthermore, NPA has been observed to affect the oligomerization state of PIN proteins. Some studies suggest that NPA can stabilize PIN dimers, which may represent an inhibited state of the transporter complex.[4]
Interaction with ABCB Transporters and TWISTED DWARF1 (TWD1)
Members of the B-family of ABC transporters, also known as P-glycoproteins (PGPs), function as primary active auxin transporters.[7] Several ABCB proteins, notably ABCB1 and ABCB19, are sensitive to NPA.[3]
The interaction of NPA with ABCB transporters is often modulated by the immunophilin-like protein, TWISTED DWARF1 (TWD1), also known as FKBP42. TWD1 acts as a chaperone and positive regulator of certain ABCB transporters.[8][9][10] TWD1 itself is an NPA-binding protein, and NPA can disrupt the interaction between TWD1 and ABCB proteins, leading to the inhibition of ABCB-mediated auxin transport.[8][11]
The current model suggests that a TWD1-ABCB complex is crucial for efficient auxin efflux, and NPA can interfere with the formation or function of this complex.[8][11]
Effects on the Actin Cytoskeleton
The dynamic remodeling of the actin cytoskeleton is essential for the polar targeting and recycling of PIN proteins to the plasma membrane. There is evidence suggesting that NPA's effects on auxin transport may also be linked to its influence on the actin cytoskeleton, potentially mediated through TWD1.[12] However, some studies indicate that at concentrations that inhibit auxin transport, NPA does not cause major disruptions to vesicular trafficking or actin dynamics, suggesting that direct inhibition of transporters is its primary mode of action.[3]
Quantitative Data on NPA Activity
The following table summarizes key quantitative parameters related to the inhibitory and binding activities of this compound.
| Parameter | Value | Target/System | Reference(s) |
| IC50 | 0.1 - 10 µM | In planta physiological effects | [3] |
| Kd | 0.01 - 0.1 µM | High-affinity binding to plant membranes | [3] |
| Kd | 0.0166 µM | Binding to PIN1 protein (SPR) | [5] |
| Inhibitory Concentration | 1 - 10 µM | Inhibition of PIN-mediated 3H-IAA efflux in oocytes | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NPA's mechanism of action. Below are protocols for key experiments cited in the literature.
Xenopus Oocyte Auxin Efflux Assay
This heterologous expression system is a powerful tool for studying the activity of auxin transporters in a controlled environment, free from the complexities of the plant cell wall and endogenous transport systems.[13][14][15]
Objective: To measure the inhibitory effect of NPA on PIN-mediated auxin efflux.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA of the PIN protein of interest
-
cRNA of an activating kinase (e.g., D6PK)
-
3H-labeled indole-3-acetic acid (3H-IAA)
-
This compound (NPA)
-
Injection needles and micromanipulator
-
Incubation buffer (e.g., Kulori medium)
-
Scintillation counter and vials
Procedure:
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Select healthy Stage V-VI oocytes.
-
cRNA Injection: Co-inject oocytes with the cRNA of the PIN protein and the activating kinase. For control experiments, inject oocytes with water. Incubate the oocytes for 2-3 days at 16-18°C to allow for protein expression.
-
3H-IAA and NPA Injection: Co-inject the oocytes with a solution containing 3H-IAA and the desired concentration of NPA (e.g., 1 µM or 10 µM). For control groups, inject with 3H-IAA only.
-
Efflux Measurement: At various time points (e.g., 0, 15, 30, 60 minutes) after injection, collect the incubation buffer surrounding individual oocytes and measure the amount of exported 3H-IAA using a scintillation counter.
-
Data Analysis: Calculate the rate of 3H-IAA efflux for each condition. Compare the efflux rates in the presence and absence of NPA to determine the extent of inhibition.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of NPA to its target proteins.[16][17][18][19]
Objective: To quantify the binding of radiolabeled NPA to membranes containing auxin transport proteins.
Materials:
-
3H-labeled NPA (3H-NPA)
-
Unlabeled NPA
-
Plant microsomal membrane preparations (or membranes from heterologous expression systems)
-
Binding buffer
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation counter and vials
Procedure:
-
Membrane Preparation: Isolate microsomal membranes from plant tissues or cells expressing the target protein(s) by differential centrifugation.
-
Binding Reaction: In a microcentrifuge tube, incubate a fixed amount of membrane protein with increasing concentrations of 3H-NPA.
-
Determination of Non-specific Binding: In a parallel set of tubes, perform the same incubation but in the presence of a high concentration of unlabeled NPA (e.g., 1000-fold excess) to saturate the specific binding sites.
-
Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly separate the membrane-bound 3H-NPA from the free radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Wash the filters with ice-cold binding buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of free 3H-NPA and fit the data to a saturation binding curve to determine the Kd and Bmax (maximum number of binding sites).
Polar Auxin Transport Assay in Arabidopsis thaliana
This in vivo assay measures the bulk flow of auxin through plant tissues and is used to assess the effect of inhibitors like NPA.[6][20][21][22]
Objective: To measure the effect of NPA on the basipetal transport of auxin in Arabidopsis inflorescence stems or roots.
Materials:
-
Arabidopsis thaliana plants (wild-type and relevant mutants)
-
3H-labeled indole-3-acetic acid (3H-IAA)
-
This compound (NPA)
-
Agar
-
Microcentrifuge tubes
-
Scintillation counter and vials
Procedure:
-
Plant Material: Excise segments of inflorescence stems or roots from Arabidopsis plants.
-
Assay Setup: Place the excised segments vertically in agar plates with their apical ends embedded in a donor agar block containing 3H-IAA. The basal ends are placed on a receiver agar block. To test the effect of NPA, it can be included in the receiver block or the plant growth medium.
-
Transport Period: Allow transport to proceed for a defined period (e.g., 4-18 hours).
-
Quantification: After the transport period, excise the basal portion of the plant segment and the receiver agar block. Measure the amount of 3H-IAA that has been transported into these tissues using a scintillation counter.
-
Data Analysis: Compare the amount of transported 3H-IAA in control and NPA-treated plants to determine the percentage of inhibition.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to the mechanism of action of this compound.
References
- 1. The Polar Auxin Transport Inhibitor N-1-Naphthylphthalamic Acid Disrupts Leaf Initiation, KNOX Protein Regulation, and Formation of Leaf Margins in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The polar auxin transport inhibitor N-1-naphthylphthalamic acid disrupts leaf initiation, KNOX protein regulation, and formation of leaf margins in maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mathematical analysis of long‐distance polar auxin transport data of pin mutants questions the role of PIN1 as postulated in the chemi‐osmotic theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The function of ABCB transporters in auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of Multiple ABCB Auxin Transporters Recapitulates the Major twisted dwarf 1 Phenotypes in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arabidopsis TWISTED DWARF1 Functionally Interacts with Auxin Exporter ABCB1 on the Root Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Loss of Multiple ABCB Auxin Transporters Recapitulates the Major twisted dwarf 1 Phenotypes in Arabidopsis thaliana [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. NPA binding activity is peripheral to the plasma membrane and is associated with the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Xenopus laevis Oocytes to Study Auxin Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
Solubility Profile of 1-Naphthalenepropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid (also known as 3-(1-naphthyl)propanoic acid), with the chemical formula C₁₃H₁₂O₂, is an aromatic carboxylic acid.[1] As a derivative of naphthalene, its physicochemical properties, particularly its solubility in various solvents, are of significant interest in diverse fields such as organic synthesis, materials science, and pharmacology. Understanding the solubility of this compound is critical for its application in drug design and delivery, as solubility directly impacts bioavailability and formulation strategies. This technical guide provides a comprehensive overview of the known solubility of this compound, detailed experimental protocols for its determination, and a discussion of its potential biological relevance in signaling pathways.
Quantitative Solubility Data
Quantitative data on the solubility of this compound is not extensively available in publicly accessible literature. However, the following table summarizes the available qualitative and the limited quantitative information.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Pressure |
| Chloroform | CHCl₃ | Organic | Slightly Soluble (Heated)[2][3][4] | Not Specified | Atmospheric |
| Methanol | CH₃OH | Organic | Slightly Soluble[2][3][4] | Not Specified | Atmospheric |
| Water | H₂O | Inorganic | 0.0302 mg/mL (0.000151 mol/L)[5] | Not Specified | Not Specified |
It is important to note the distinction between this compound and the structurally similar but distinct compound, 1-Naphthaleneacetic acid (NAA). NAA has a reported aqueous solubility of 0.42 g/L at 20°C.[6]
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not widely published, a standard methodology for aromatic carboxylic acids can be employed. The following protocols are based on established methods such as the gravimetric method and general solubility testing procedures.[7][8][9][10][11][12]
Gravimetric Method for Quantitative Solubility in Organic Solvents
This method is suitable for determining the precise solubility of this compound in various organic solvents at different temperatures.
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)
-
Isothermal jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Constant temperature water bath
-
Analytical balance
-
Syringe with a micropore filter (e.g., 0.45 µm PTFE)
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in the isothermal jacketed glass vessel.
-
Seal the vessel to prevent solvent evaporation.
-
Maintain a constant temperature by circulating water from the water bath through the vessel's jacket.
-
Stir the mixture vigorously using the magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.
-
-
Sample Withdrawal and Analysis:
-
Once equilibrium is established, turn off the stirrer and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe fitted with a micropore filter. The filtration step is crucial to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a pre-weighed container.
-
Determine the mass of the collected solution.
-
Evaporate the solvent from the solution in a drying oven set to a temperature below the boiling point of the solvent and the melting point of this compound.
-
Once all the solvent has evaporated, weigh the container with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final mass of the container and solute minus the initial mass of the empty container.
-
The mass of the solvent is the total mass of the solution minus the mass of the dissolved solute.
-
Solubility can then be expressed in various units, such as g/100g of solvent, g/L of solvent, or mole fraction.
-
Qualitative and Semi-Quantitative Solubility Determination
A simpler, more rapid method can be used for initial screening of solubility in various solvents.
Materials:
-
This compound
-
A range of solvents (polar and non-polar)
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
Procedure:
-
Add a small, known amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture for a set period (e.g., 1-2 minutes).
-
Visually observe if the solid has completely dissolved.
-
If the solid dissolves, the compound is considered "soluble" at that concentration. If not, it is "insoluble" or "sparingly soluble."
-
For a semi-quantitative estimation, one can incrementally add more solute until saturation is observed.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Gravimetric method for solubility determination.
Potential Signaling Pathway: Auxin Activity
While direct evidence for the signaling pathway of this compound is scarce, its structural similarity to synthetic auxins like 1-Naphthaleneacetic acid (NAA) suggests it may act through a similar mechanism. Auxins are a class of plant hormones that play a crucial role in cell growth and development.[6] The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex.[13][14][15] This interaction leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response genes.[16][17][18] Some synthetic auxins, like NAA, have been shown to activate different downstream pathways affecting cell division and elongation.[16][17] It is plausible that this compound could also function as a synthetic auxin, influencing plant growth and development.[19]
Caption: Hypothetical auxin signaling pathway for this compound.
References
- 1. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3243-42-3 CAS MSDS (3-(1-NAPHTHYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-(1-Naphthyl)propionic Acid (TRC-N373163-250mg) bei Hölzel-Diagnostika [test.hoelzel-biotech.com]
- 4. 3-(1-Naphthyl)propionicacid , 96% , 3243-42-3 - CookeChem [cookechem.com]
- 5. CAS:3243-42-3, 3-(1-萘)丙酸-毕得医药 [bidepharm.com]
- 6. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
- 11. web.mit.edu [web.mit.edu]
- 12. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 13. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 19. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 1-Naphthalenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Naphthalenepropionic acid (CAS No. 3243-42-3), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Chemical Structure and Properties
-
IUPAC Name: 3-(naphthalen-1-yl)propanoic acid[1]
-
Molecular Formula: C₁₃H₁₂O₂[1]
-
Molecular Weight: 200.23 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of this compound.
¹H NMR Spectroscopy
No publicly available, quantitative ¹H NMR data was found for this compound.
¹³C NMR Spectroscopy
No publicly available, quantitative ¹³C NMR data was found for this compound.
Infrared (IR) Spectroscopy
No publicly available, quantitative IR peak list was found for this compound. A vapor phase IR spectrum is noted to be available in the SpectraBase database.[1]
Mass Spectrometry (MS)
The mass spectrum of this compound exhibits a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity | Proposed Fragment |
| 200 | Major | [M]⁺ (Molecular Ion) |
| 141 | Base Peak | [C₁₁H₉]⁺ |
| 115 | Major | [C₉H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: A solution of this compound is prepared by dissolving 5-20 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Parameters such as pulse width, acquisition time, and relaxation delay are optimized to ensure a good signal-to-noise ratio and accurate integration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw free induction decay (FID) signal is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other suitable detector records the abundance of each ion.
-
Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Unveiling the Biological Potential of 1-Naphthalenepropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid, a synthetic carboxylic acid derivative of naphthalene, has garnered interest within the scientific community for its diverse biological activities. While historically recognized for its role as a plant growth regulator, emerging research has shed light on its potential applications in mammalian systems, particularly in the realms of cancer, inflammation, and metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its molecular mechanisms, quantitative data from relevant studies, and detailed experimental protocols to aid in future research and drug development endeavors.
Core Biological Activities and Mechanisms of Action
The biological effects of this compound and its derivatives are multifaceted, stemming from their ability to interact with various cellular targets and modulate key signaling pathways. The primary activities investigated to date include anti-cancer, anti-inflammatory, and metabolic regulatory effects.
Anti-Cancer Activity
Recent studies have explored the potential of naphthalene derivatives as anti-cancer agents. While specific data for this compound is limited, related compounds have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, certain naphthalen-1-yloxyacetamide derivatives have shown significant anti-proliferative activity against MCF-7 breast cancer cells.[1] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Table 1: Anti-Cancer Activity of Naphthalene Derivatives
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| Naphthalen-1-yloxyacetamide conjugate 5d | MCF-7 | IC50 | 2.33 | [1] |
| Naphthalen-1-yloxyacetamide conjugate 5e | MCF-7 | IC50 | 3.03 | [1] |
| Naphthalen-1-yloxyacetamide conjugate 5c | MCF-7 | IC50 | 7.39 | [1] |
| Doxorubicin (Reference) | MCF-7 | IC50 | 6.89 | [1] |
Modulation of Retinoic Acid Metabolism via CYP26 Inhibition
Table 2: Inhibitory Activity of Known CYP26A1 Inhibitors
| Compound | Activity Metric | Value (µM) | Reference |
| all-trans-Retinoic acid (atRA) | IC50 | 1.1 | [2] |
| 9-cis-Retinoic acid | IC50 | 2.8 | [2] |
| 13-cis-Retinoic acid | IC50 | 6.1 | [2] |
| Talarozole (R115866) | IC50 | Potent Inhibitor | [2][10] |
| Liarozole | IC50 | Potent Inhibitor | [2] |
| Ketoconazole | IC50 | Potent Inhibitor | [2] |
Anti-Apoptotic Effects and ANGPTL4 Signaling
Intriguingly, the closely related compound 1-Naphthaleneacetic acid (NAA) has been shown to possess anti-apoptotic properties in human cell cultures. This effect is mediated by the enhanced expression of Angiopoietin-like 4 (ANGPTL4), a secreted protein involved in lipid metabolism, angiogenesis, and inflammation.[11][12][13][14] The upregulation of ANGPTL4 appears to be a key mechanism by which NAA promotes cell survival. This suggests that this compound may also interact with the ANGPTL4 signaling pathway, a possibility that warrants further investigation for its potential therapeutic implications in conditions where enhanced cell survival is desirable.
Experimental Protocols
To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
CYP26A1 Inhibition Assay
This assay is designed to screen for inhibitors of the CYP26A1 enzyme, which is crucial for retinoic acid metabolism. A common method utilizes a luminogenic P450-Glo™ substrate.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing recombinant human CYP26A1 enzyme and a luminogenic substrate (e.g., Luciferin-BE) in a suitable buffer.
-
Compound Incubation: Add varying concentrations of the test compound (this compound) to the wells of a microplate.
-
Initiation of Reaction: Add the enzyme-substrate mixture to the wells to initiate the enzymatic reaction. Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Detection: Add a luciferin detection reagent to the wells. This reagent stops the enzymatic reaction and initiates a luciferase reaction that produces a luminescent signal proportional to the amount of product formed.
-
Signal Measurement: Measure the luminescence using a luminometer. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of CYP26A1 activity.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
ANGPTL4 Expression Analysis: Quantitative Western Blot
This protocol details the steps to quantify the expression levels of ANGPTL4 protein in cells treated with this compound.
Protocol:
-
Cell Lysis: After treating cells with the compound, wash them with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ANGPTL4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the ANGPTL4 signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[15]
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways potentially modulated by this compound.
References
- 1. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of CYP26A1 inhibition assay for high-throughput screening | Semantic Scholar [semanticscholar.org]
- 5. Role of retinoic acid metabolizing cytochrome P450s, CYP26, in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Adipose Factor ANGPTL4: Its Role in Aging Mechanisms and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Role of ANGPTL4 in the Cross Talk between Metabolism and Cancer through PPAR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Angiopoietin-like 4 (Angptl4): A glucocorticoid-dependent gatekeeper of fatty acid flux during fasting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
Unveiling 1-Naphthalenepropionic Acid: A Journey Through its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid, a synthetic auxin, holds a significant place in the history of plant biology and the development of plant growth regulators. While its close relative, 1-naphthaleneacetic acid (NAA), often takes the spotlight, this compound possesses its own unique history of discovery, synthesis, and biological investigation. This technical guide provides an in-depth exploration of the core aspects of this compound, from its initial synthesis to its role in elucidating auxin signaling pathways. We will delve into the historical context of its discovery, detail key experimental protocols, present quantitative data, and visualize the fundamental scientific concepts associated with this molecule.
I. Discovery and Historical Context
The discovery of this compound is intrinsically linked to the broader quest to understand and synthesize plant growth hormones, a field that blossomed in the early 20th century. Following the pioneering work of scientists like Charles Darwin and Frits Went, who established the existence of chemical messengers (auxins) responsible for plant growth phenomena like phototropism, the race was on to isolate and identify these compounds. The first naturally occurring auxin, indole-3-acetic acid (IAA), was identified in the 1930s. This discovery spurred chemists to synthesize a wide array of compounds with similar structures to explore their biological activity.
While a definitive "discovery" paper for this compound is not as prominently cited as those for other auxins, its emergence can be traced to the systematic investigation of naphthalene derivatives for auxin-like activity in the 1930s and 1940s. Researchers, building upon the knowledge that a lipophilic ring system and a carboxyl group-containing side chain were crucial for activity, began synthesizing various naphthalenealkanoic acids. The primary aim was to establish structure-activity relationships, determining how modifications to the side chain length and point of attachment to the naphthalene ring influenced the compound's ability to mimic natural auxins.
Early research likely involved the synthesis of this compound through various organic chemistry routes, followed by bioassays to screen for auxin activity. The classic Avena coleoptile curvature test, developed by Frits Went, was the gold standard for such screenings. This test provided a quantitative measure of a substance's ability to promote cell elongation, a hallmark of auxin action.
II. Synthesis of this compound
Several synthetic routes have been developed for the preparation of this compound, also known as 3-(1-naphthyl)propanoic acid. The choice of method often depends on the availability of starting materials and the desired scale of production.
Representative Synthesis Method:
One common approach involves the reaction of a naphthalene derivative with a three-carbon side chain precursor. A plausible historical and laboratory-scale synthesis could be a malonic ester synthesis.
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Alkylation of Diethyl Malonate: Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol. To this, diethyl malonate is added to form the sodium salt. 1-(Chloromethyl)naphthalene is then added to the reaction mixture, leading to the alkylation of the diethyl malonate. The reaction is typically heated under reflux to ensure completion.
-
Hydrolysis and Decarboxylation: The resulting diethyl 1-naphthylmethylmalonate is then subjected to hydrolysis using a strong base, such as sodium hydroxide, followed by acidification. This process converts the ester groups to carboxylic acids. Upon heating, the substituted malonic acid readily undergoes decarboxylation to yield this compound.
-
Purification: The crude this compound is then purified, typically by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water, to yield a pure crystalline product.
Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, would be optimized based on the specific laboratory setup and desired purity.
III. Biological Activity and Mechanism of Action
This compound exhibits classic auxin-like biological activities, influencing a range of physiological processes in plants.
Key Biological Activities:
-
Promotion of Cell Elongation: Like other auxins, it stimulates the elongation of cells, particularly in stems and coleoptiles.
-
Induction of Root Formation: It is effective in promoting the formation of adventitious roots from stem cuttings, a property that has practical applications in horticulture for plant propagation.
-
Regulation of Apical Dominance: It can influence the growth of lateral buds, a process controlled by the balance of auxins and other plant hormones.
-
Fruit Development: It can play a role in fruit set and development.
Mechanism of Action: The TIR1/AFB Signaling Pathway
The primary mechanism of action for synthetic auxins like this compound is through the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) pathway . This signaling cascade is central to auxin-regulated gene expression.
Simplified Overview of the TIR1/AFB Pathway:
-
Auxin Perception: In the absence of auxin, Aux/IAA repressor proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors.
-
Co-receptor Formation: When this compound enters the cell nucleus, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor protein and an Aux/IAA repressor.
-
Ubiquitination and Degradation: This interaction leads to the ubiquitination of the Aux/IAA repressor by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.
-
Gene Expression: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome. The degradation of the repressor releases the ARF transcription factor.
-
Physiological Response: The now-active ARF can then bind to auxin-responsive elements in the promoters of target genes, leading to the transcription of genes that mediate the various physiological effects of auxins, such as cell elongation and division.
IV. Quantitative Data and Comparative Analysis
The biological activity of synthetic auxins is often compared to that of the natural auxin, IAA. While extensive quantitative data for this compound from early studies is not readily compiled, its activity is generally considered to be slightly lower than that of 1-naphthaleneacetic acid (NAA).
| Compound | Relative Activity (Avena Curvature Test) | Optimal Concentration for Rooting (Typical Range) |
| Indole-3-acetic acid (IAA) | 100 | 50 - 200 mg/L |
| 1-Naphthaleneacetic acid (NAA) | ~100-200 | 10 - 100 mg/L |
| This compound | Slightly lower than NAA | Slightly higher than NAA |
Note: The relative activities can vary depending on the specific bioassay and plant species used. The optimal concentrations for rooting are also species-dependent.
V. Key Experimental Protocols
A. Avena Coleoptile Curvature Test
This classic bioassay remains a fundamental method for assessing auxin activity.
Experimental Protocol:
-
Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation: Under a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm. A second decapitation is often performed after about 3 hours to remove the physiologically active tip.
-
Agar Block Preparation: Prepare agar blocks (e.g., 2% agar) containing a known concentration of the test compound (this compound). A control block with no auxin is also prepared.
-
Application: Place a single agar block asymmetrically on the cut surface of the decapitated coleoptile.
-
Incubation: Incubate the coleoptiles in a dark, humid chamber for a set period (e.g., 90-120 minutes).
-
Measurement: The angle of curvature of the coleoptile is measured. The degree of curvature is proportional to the auxin concentration in the agar block.
B. Adventitious Root Formation Assay
This assay is crucial for evaluating the root-promoting activity of auxins.
Experimental Protocol:
-
Plant Material: Take stem cuttings from a suitable plant species (e.g., mung bean, Vigna radiata). The cuttings should be of uniform length and have a similar number of nodes.
-
Treatment Solution: Prepare solutions of this compound at various concentrations in a suitable solvent (e.g., 50% ethanol). A control solution without the auxin should also be prepared.
-
Application: The basal ends of the cuttings are dipped in the test solutions for a specific duration (e.g., 5-10 seconds).
-
Planting: The treated cuttings are then planted in a suitable rooting medium (e.g., vermiculite, perlite, or sand).
-
Incubation: The cuttings are maintained under controlled environmental conditions (e.g., high humidity, moderate temperature, and appropriate light).
-
Data Collection: After a set period (e.g., 7-14 days), the number of adventitious roots formed on each cutting is counted. Other parameters such as root length and overall root mass can also be measured.
VI. Conclusion
This compound, while perhaps less renowned than some of its synthetic auxin counterparts, represents an important chapter in the history of plant hormone research. Its synthesis and biological evaluation contributed significantly to our understanding of the structure-activity relationships of auxins. As a tool for studying the fundamental processes of plant growth and development, it has helped to unravel the complexities of auxin signaling through the TIR1/AFB pathway. For researchers and professionals in drug development, the story of this compound serves as a compelling case study in the rational design and biological testing of small molecules that can modulate critical physiological pathways. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation and application of this and other plant growth regulators.
Thermal Stability and Degradation of 1-Naphthalenepropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1-Naphthalenepropionic acid. Due to a lack of direct experimental data on the thermal decomposition of this specific compound, this guide synthesizes information from its known physical properties, the behavior of analogous naphthalene derivatives and carboxylic acids, and standard analytical methodologies. It offers a framework for researchers to approach the thermal analysis of this compound, including detailed hypothetical degradation pathways and standardized experimental protocols for techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This document is intended to serve as a foundational resource for scientists and professionals involved in the development and handling of this compound, particularly in contexts where thermal stability is a critical parameter.
Introduction
This compound, a derivative of naphthalene with a propionic acid side chain, finds applications in various fields, including as a synthetic intermediate in the pharmaceutical and chemical industries. Understanding its thermal stability and degradation profile is paramount for ensuring safe handling, establishing appropriate storage conditions, and predicting its behavior during manufacturing processes that involve elevated temperatures. Thermal decomposition can lead to the formation of unknown impurities, potentially impacting product quality, efficacy, and safety. This guide aims to provide a thorough technical overview of the thermal properties of this compound, addressing a notable gap in the available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 200.23 g/mol | [1][2][5] |
| Melting Point | 151-160 °C | [1] |
| Boiling Point | 297.96 °C (rough estimate) | [5] |
| Appearance | White to pale yellow powder/solid | [1] |
| Solubility | Slightly soluble in chloroform (heated) and methanol. | [5] |
Thermal Stability and Degradation Profile
It is anticipated that the thermal decomposition of this compound would proceed through several stages. The initial degradation is likely to involve the carboxylic acid functional group, followed by the cleavage and degradation of the propionic acid side chain, and finally, at much higher temperatures, the breakdown of the naphthalene ring structure.
Table 2: Hypothetical Thermal Degradation Data for this compound
| Temperature Range (°C) | Proposed Event | Potential Degradation Products | Analytical Technique |
| > 250 - 350 | Onset of decomposition, likely initiated by decarboxylation of the propionic acid side chain. | 1-Ethylnaphthalene, Carbon Dioxide | TGA, DSC, GC-MS |
| 350 - 500 | Further degradation of the side chain and potential fragmentation of the naphthalene ring. | Naphthalene, Styrene, various smaller hydrocarbons | TGA, Pyrolysis-GC-MS |
| > 500 | Significant breakdown of the aromatic structure. | Polycyclic aromatic hydrocarbons (PAHs), Carbonaceous residue | TGA |
Note: The data in this table are hypothetical and intended to guide experimental design. Actual values must be determined empirically.
Proposed Degradation Pathways
The thermal degradation of this compound is likely to be a complex process involving multiple reaction pathways. Based on the structure of the molecule, two primary degradation initiation steps can be postulated: decarboxylation and cleavage of the C-C bond between the naphthalene ring and the side chain.
Caption: Proposed initial steps in the thermal degradation of this compound.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation profile of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a 5% mass loss is observed. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermal events such as glass transitions or solid-solid phase transitions prior to decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is to be used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the melting point but below the expected decomposition temperature (e.g., 200 °C) at a heating rate of 10 °C/min.
-
Hold isothermally for 2 minutes.
-
Cool to 25 °C at a rate of 10 °C/min.
-
Perform a second heating scan from 25 °C to 200 °C at 10 °C/min. The second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
-
Data Analysis: Plot the heat flow versus temperature. The melting point (Tm) is determined as the peak temperature of the endothermic melting transition, and the enthalpy of fusion (ΔHm) is calculated from the area under the peak.
Caption: A generalized workflow for the thermal analysis of a solid organic compound.
Conclusion
While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this technical guide provides a robust framework for approaching its analysis. The provided physicochemical data, hypothetical degradation profile, and detailed experimental protocols for TGA and DSC offer a starting point for researchers. It is imperative that empirical studies are conducted to validate the proposed degradation pathways and to accurately quantify the thermal stability of this compound. Such data will be invaluable for ensuring the safe and effective use of this compound in all its applications.
References
- 1. 3-(1-Naphthyl)propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. 3-(1-Naphthyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 5. 3-(1-NAPHTHYL)-PROPIONIC ACID | 3243-42-3 [chemicalbook.com]
1-Naphthalenepropionic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid is a synthetic organic compound that belongs to the naphthalene class of molecules. It is structurally related to the plant hormone auxin and is recognized for its biological activity as a plant growth regulator. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, experimental protocols for its application and analysis, and its role in biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₁₃H₁₂O₂. Its chemical structure consists of a naphthalene ring substituted with a propionic acid group.
| Property | Value |
| CAS Number | 3243-42-3 |
| Molecular Weight | 200.23 g/mol |
| Molecular Formula | C₁₃H₁₂O₂ |
| IUPAC Name | 3-(naphthalen-1-yl)propanoic acid |
| Synonyms | 1-Naphthalene-1-propionic acid, 3-(1-Naphthyl)propanoic acid |
| Melting Point | 155-158 °C |
| Solubility | Soluble in organic solvents such as ethanol, acetone, and diethyl ether. Sparingly soluble in water. |
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of naphthalene with succinic anhydride in the presence of a Friedel-Crafts catalyst, followed by reduction.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction
Materials:
-
Naphthalene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Zinc amalgam (Zn(Hg))
-
Toluene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment
Procedure:
-
Friedel-Crafts Acylation:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve naphthalene in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.
-
Add a solution of succinic anhydride in nitrobenzene dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours, then heat gently to complete the reaction.
-
Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent. Combine the organic extracts and wash with water.
-
The resulting β-(1-naphthoyl)propionic acid can be isolated by evaporation of the solvent.
-
-
Clemmensen Reduction:
-
Prepare zinc amalgam by reacting zinc dust with a solution of mercuric chloride.
-
To a flask containing the prepared zinc amalgam, add water, concentrated hydrochloric acid, and toluene.
-
Add the β-(1-naphthoyl)propionic acid obtained from the previous step.
-
Reflux the mixture for an extended period (e.g., 24-48 hours), with periodic additions of concentrated hydrochloric acid to maintain a strongly acidic medium.
-
After the reduction is complete, cool the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene. Combine the organic extracts.
-
Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to extract the this compound as its sodium salt.
-
Acidify the bicarbonate extract with hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
-
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathway
This compound is recognized as a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Auxins play a crucial role in various aspects of plant growth and development, including cell elongation, division, and differentiation, as well as root formation.
The molecular mechanism of auxin action is primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, the TIR1/AFB proteins form a complex with an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein. This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.
The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. The now-active ARFs can then regulate the transcription of these genes, leading to the various physiological responses associated with auxin. While direct binding studies for this compound with TIR1/AFB receptors are not extensively documented, its structural similarity and observed biological activity as an auxin strongly suggest that it functions through this canonical signaling pathway.
Theoretical Modeling of 1-Naphthalenepropionic Acid Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid (NPA) is a synthetic auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development. Its structural similarity to the natural auxin, indole-3-acetic acid (IAA), allows it to interact with the cellular machinery that governs auxin response. Understanding the molecular interactions of NPA is crucial for elucidating the intricacies of auxin signaling and for the rational design of novel plant growth regulators and herbicides. This technical guide provides a comprehensive overview of the theoretical modeling of NPA's interactions with its primary protein targets, supported by experimental data and detailed protocols.
The principal targets of NPA and other auxins are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and the PIN-FORMED (PIN) family of auxin efflux carriers. NPA's interaction with these proteins modulates auxin signaling pathways, ultimately affecting gene expression and physiological responses such as cell elongation and division.
Core Molecular Interactions
Theoretical modeling, through computational techniques like molecular docking and molecular dynamics, provides invaluable insights into the binding of NPA to its target proteins. These models are complemented by experimental data that quantify the binding affinities and kinetics of these interactions.
Interaction with the TIR1/AFB Co-Receptor Complex
The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TIR1/AFB protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1][2] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA proteins.[1] This leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive gene expression.[2][3]
Theoretical Modeling Approach:
-
Molecular Docking: Molecular docking simulations can predict the binding pose of NPA within the auxin-binding pocket of the TIR1-Aux/IAA complex. These simulations suggest that the naphthalene ring of NPA engages in hydrophobic interactions with key residues in the binding pocket, while the carboxylic acid moiety forms hydrogen bonds, mimicking the binding of natural auxin.
-
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the stability of the NPA-TIR1-Aux/IAA complex over time. These simulations can reveal the dynamic nature of the interactions and provide insights into the conformational changes induced by NPA binding. Standard force fields for small organic molecules, such as the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF), are suitable for modeling NPA.[4][5]
-
Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful tool for studying the electronic properties of NPA, such as its electrostatic potential and molecular orbital energies, which govern its reactivity and interaction with the protein environment.[6][7][8] The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable method for such calculations on naphthalene derivatives.[8]
Interaction with PIN Auxin Efflux Carriers
PIN proteins are integral membrane proteins responsible for the directional transport of auxin out of the cell, a process known as polar auxin transport. NPA is a well-known inhibitor of polar auxin transport and has been shown to directly bind to and inhibit the activity of PIN proteins.[9] It is believed to act as a competitive inhibitor, occupying the same binding pocket as the natural auxin, IAA.[10]
Theoretical Modeling Approach:
-
Homology Modeling: In the absence of a crystal structure for a specific PIN protein, homology modeling can be used to generate a 3D model based on the known structure of a related protein. This model can then be used for subsequent docking and MD studies.
-
Molecular Docking: Docking NPA into the putative auxin-binding site of a PIN protein model can help identify key interacting residues and predict the binding mode. The naphthalene moiety is expected to form hydrophobic interactions within the transmembrane domain of the protein.
-
Molecular Dynamics (MD) Simulations: MD simulations of NPA embedded in a lipid bilayer with a PIN protein can provide insights into the dynamics of the interaction and how NPA binding may alter the conformational state of the transporter, leading to inhibition of auxin efflux.
Quantitative Data on Auxin Analog Interactions
| Compound | Target Protein(s) | Method | Parameter | Value | Reference(s) |
| N-1-Naphthylphthalamic acid (NPA) | PIN1 | SPR | KD | 0.0166 µM | [11] |
| Indole-3-acetic acid (IAA) | TIR1-IAA7 Co-receptor | SPR | kd | 3.3 x 10-3 s-1 | [12] |
| Indole-3-acetic acid (IAA) | TIR1-IAA17 Co-receptor | SPR | KD | ~30 nM | [12] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | TIR1-IAA7 Co-receptor | Yeast Two-Hybrid | Interaction | Strong | [12] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[13][14][15]
Methodology:
-
Protein Immobilization:
-
The target protein (e.g., purified TIR1 or PIN protein) is immobilized on the surface of a sensor chip. Common immobilization strategies include amine coupling or affinity capture of tagged proteins (e.g., His-tagged or GST-tagged).
-
-
Analyte Preparation:
-
This compound is dissolved in a suitable running buffer to create a series of concentrations. The buffer should be optimized to minimize non-specific binding.
-
-
Binding Measurement:
-
The different concentrations of NPA are injected over the sensor surface containing the immobilized protein.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of NPA bound to the protein, is monitored over time. This generates a sensorgram showing the association and dissociation phases of the interaction.
-
-
Data Analysis:
-
The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Heterologous Expression and Purification of Target Proteins
To obtain sufficient quantities of pure protein for in vitro assays and structural studies, heterologous expression in systems like E. coli or insect cells is commonly employed.
Methodology:
-
Cloning:
-
The gene encoding the target protein (e.g., TIR1 or a PIN protein) is cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification.
-
-
Expression:
-
The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
The cells are cultured to a desired density, and protein expression is induced (e.g., with IPTG).
-
-
Cell Lysis:
-
The cells are harvested and lysed to release the cellular contents, including the recombinant protein.
-
-
Purification:
-
The protein of interest is purified from the cell lysate using affinity chromatography corresponding to the tag used (e.g., Ni-NTA resin for His-tagged proteins).
-
Further purification steps, such as ion-exchange and size-exclusion chromatography, may be necessary to achieve high purity.
-
Visualizations
Auxin Signaling Pathway
Caption: The auxin signaling pathway involving TIR1/AFB and PIN proteins.
Experimental Workflow for SPR Analysis
Caption: A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion
The theoretical modeling of this compound's interactions with its primary targets, the TIR1/AFB co-receptor complex and PIN auxin transporters, provides a powerful framework for understanding its mode of action at a molecular level. By integrating computational approaches such as molecular docking, molecular dynamics simulations, and quantum chemical calculations with experimental data from techniques like surface plasmon resonance, researchers can gain a detailed picture of the binding events that trigger the physiological responses associated with this synthetic auxin. This knowledge is not only fundamental to advancing our understanding of plant biology but also critical for the development of new and improved agrochemicals.
References
- 1. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. (PDF) Density Functional Theory Calculations for Diaminonaphthalene Molecules group (2014) | Ali Taher Mohi | 1 Citations [scispace.com]
- 8. [PDF] Density Functional Theory Calculations for Diaminonaphthalene Molecules group | Semantic Scholar [semanticscholar.org]
- 9. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A unique mutation in PIN-FORMED1 and a genetic pathway for reduced sensitivity of Arabidopsis roots to N-1-naphthylphthalamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein-Ligand Interactions Using SPR Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Efficacy of Naphthalene-Based Compounds in Plant Growth Regulation: Application Notes and Protocols
A Note to Researchers: While the inquiry specified 1-Naphthalenepropionic acid, a comprehensive review of available scientific literature reveals a significant scarcity of data regarding its specific use as a plant growth regulator. The vast majority of research in this area focuses on the closely related and widely used compound, 1-Naphthaleneacetic acid (NAA) . NAA is a synthetic auxin that plays a crucial role in various plant physiological processes and is extensively utilized in agriculture and horticulture.[1][2]
This document will provide detailed application notes and protocols for 1-Naphthaleneacetic acid (NAA) as a representative naphthalene-based plant growth regulator. The principles and methodologies described herein can serve as a foundational guide for research on other synthetic auxins.
Introduction to 1-Naphthaleneacetic Acid (NAA)
1-Naphthaleneacetic acid is a synthetic plant hormone belonging to the auxin family.[3] It mimics the activity of endogenous auxins, such as indole-3-acetic acid (IAA), but often exhibits greater stability.[4] NAA is involved in regulating a wide array of plant growth and developmental processes, including cell division and elongation, apical dominance, root initiation, fruit development, and responses to light and gravity.[5][6] Due to its potent biological activity, NAA is a key ingredient in many commercial products used for vegetative propagation, fruit thinning, and preventing premature fruit drop.[2][3]
Mechanism of Action: The Auxin Signaling Pathway
As a synthetic auxin, NAA influences plant gene expression through the established auxin signaling pathway.[6] The core of this pathway involves the perception of auxin by specific receptor proteins, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.[7][8]
Here is a simplified representation of the nuclear auxin signaling pathway:
Applications and Quantitative Data
NAA is a versatile plant growth regulator with a broad range of applications in agriculture and horticulture. The optimal concentration of NAA is highly dependent on the plant species, the intended physiological response, and the method of application.
| Application | Plant Species | NAA Concentration | Observed Effects |
| Growth and Yield Enhancement | Eggplant (Solanum melongena) | 40 ppm | Increased plant height, number of branches, leaf area, fruit number, fruit weight, and total yield.[9] |
| Chilli (Capsicum annuum) | 20 ppm | Increased plant height, number of branches, fruit set, fruit length, fruit weight, and total yield; earlier fruit harvest.[10] | |
| Rice (Oryza sativa var. BRRI dhan-48) | 40 ppm | Significantly higher grain yield per plant (67.61% increase over control).[11] | |
| Rice (Oryza sativa var. BRRI dhan-29) | 100 ppm | Increased grain yield per plant by 27.67%.[12] | |
| Adventitious Rooting | Herbaceous Cuttings | 500 - 2000 ppm | Stimulation of root formation.[1] |
| Hardwood Cuttings | Up to 10,000 ppm | Promotion of root initiation in difficult-to-root species.[1] | |
| Fruit Thinning & Pre-harvest Drop | Apples, Pears, Citrus, Olives | 20 - 100 µg/mL | Prevents premature fruit drop and can be used for fruit thinning.[3] |
Experimental Protocols
Protocol for Promoting Adventitious Rooting in Cuttings
This protocol outlines the steps for using NAA to stimulate root formation in vegetative cuttings.
Materials:
-
Healthy stock plants
-
Sharp, sterile pruning shears or scalpel
-
1-Naphthaleneacetic acid (NAA)
-
Ethanol or other solvent (for stock solution)
-
Distilled water
-
Beakers and graduated cylinders
-
Rooting medium (e.g., perlite, vermiculite, peat moss)
-
Propagation trays or pots
-
Misting system or propagation dome
Procedure:
-
Cutting Preparation:
-
Select healthy, actively growing shoots from the stock plant.
-
Take cuttings that are 4-6 inches long, making a clean cut just below a node.
-
Remove the leaves from the lower half of the cutting.
-
For woody cuttings, you may lightly wound the basal end by making a shallow vertical slit.
-
-
NAA Application (Choose one method):
-
Quick Dip Method: Prepare a solution of NAA in the desired concentration range (e.g., 500-2000 ppm for herbaceous cuttings).[1] Dip the basal inch of the cutting into the solution for a brief period (5-10 seconds).
-
Powder Application: Use a commercial rooting powder containing NAA. Lightly moisten the basal end of the cutting and dip it into the powder, ensuring a light, even coating.
-
-
Planting:
-
Immediately insert the treated cuttings into a pre-moistened, sterile rooting medium.
-
Ensure good contact between the cutting and the medium.
-
-
Incubation:
-
Place the cuttings in a warm, humid environment with indirect light. A misting system or a propagation dome can help maintain high humidity.
-
Monitor the cuttings regularly for signs of rooting and to ensure the medium remains moist but not waterlogged.
-
-
Evaluation:
-
After a period of time (which varies by species), gently tug on the cuttings to check for root formation.
-
Once a sufficient root system has developed, the cuttings can be transplanted into larger containers.
-
Protocol for Foliar Spray to Enhance Crop Yield
This protocol is a general guideline for the foliar application of NAA to improve growth and yield parameters in crops like eggplant and chilli.
Materials:
-
1-Naphthaleneacetic acid (NAA)
-
Wetting agent (surfactant)
-
Distilled water
-
Sprayer (handheld or backpack)
-
Personal protective equipment (gloves, goggles)
Procedure:
-
Solution Preparation:
-
Application Timing:
-
The timing of application is critical for achieving the desired effect. For many fruiting vegetables, applications are often recommended at the onset of flowering and/or during early fruit development.[9]
-
-
Spraying Technique:
-
Apply the NAA solution as a fine mist, ensuring thorough coverage of the plant foliage, including the undersides of leaves.
-
Spray to the point of runoff, but avoid excessive application that could lead to phytotoxicity.
-
It is best to spray during the cooler parts of the day (early morning or late evening) to enhance absorption and reduce evaporation.
-
-
Data Collection and Evaluation:
-
At appropriate time points during the growing season and at harvest, collect data on various growth parameters (plant height, number of branches), yield components (number of fruits, fruit weight), and overall yield.
-
Compare these metrics to an untreated control group to determine the efficacy of the NAA treatment.
-
Safety Precautions
When handling NAA, it is important to follow standard laboratory and agricultural safety procedures. NAA can be an irritant to the skin, eyes, and respiratory tract.[13] Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat or overalls, when handling the pure compound or concentrated solutions. Work in a well-ventilated area.
Disclaimer: The information provided in these application notes and protocols is for research and informational purposes only. Researchers should always consult relevant safety data sheets (SDS) and conduct their own risk assessments before beginning any new experimental work. The optimal concentrations and application methods for NAA can vary significantly between plant species and environmental conditions. It is recommended to conduct small-scale trials to determine the most effective protocol for a specific application.
References
- 1. Auxins’ role in plant propagation – Botanicare [botanicare.com]
- 2. ca.bloomtechz.com [ca.bloomtechz.com]
- 3. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 4. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin - Wikipedia [en.wikipedia.org]
- 6. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. kujnsr.com [kujnsr.com]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
- 11. banglajol.info [banglajol.info]
- 12. bdbotsociety.org [bdbotsociety.org]
- 13. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Preparation of 1-Naphthalenepropionic Acid Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of 1-Naphthalenepropionic acid (NPA), a synthetic auxin analog used in scientific research, particularly in plant science and drug development. The following protocols and data have been compiled to ensure accuracy and reproducibility in experimental setups.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of a this compound stock solution.
| Parameter | Value | Notes |
| Chemical Name | This compound (NPA) | A synthetic auxin. |
| Molecular Weight | 200.23 g/mol | Used for calculating molar concentrations. |
| Recommended Solvents | 1N Sodium Hydroxide (NaOH), Ethanol, Dimethyl sulfoxide (DMSO) | The choice of solvent may depend on the experimental requirements and desired final concentration. |
| Typical Stock Concentration | 1 mg/mL to 10 mg/mL (5 mM to 50 mM) | Higher concentrations may be achievable depending on the solvent. |
| Storage Temperature | 2-8°C (short-term) or -20°C (long-term) | To prevent degradation, especially of solutions. |
| Storage Stability | Several months at 2-8°C; Indefinitely at -20°C | Based on data for the related compound 1-Naphthaleneacetic acid (NAA), similar stability is expected for NPA.[1] |
Experimental Protocols
Two primary methods for the preparation of a this compound stock solution are detailed below. The choice of method depends on the compatibility of the solvent with the intended experimental system.
Protocol 1: Preparation of this compound Stock Solution using Sodium Hydroxide
This method is recommended for applications where the final solution will be aqueous, such as in plant tissue culture media. The use of NaOH converts the less soluble acid form of NPA into its more soluble sodium salt.
Materials:
-
This compound (NPA) powder
-
1N Sodium Hydroxide (NaOH) solution
-
Deionized or distilled water
-
Volumetric flask (e.g., 10 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale and weigh paper/boat
-
Sterile filter (0.22 µm) and syringe (optional, for sterile applications)
-
Sterile storage bottles
Procedure:
-
Calculate the required mass of NPA:
-
For a 1 mg/mL stock solution, weigh out 10 mg of NPA for a final volume of 10 mL.
-
For a 10 mM stock solution (MW = 200.23 g/mol ), weigh out 20.02 mg of NPA for a final volume of 10 mL.
-
-
Dissolution:
-
Transfer the weighed NPA powder into the volumetric flask.
-
Add a small volume of 1N NaOH dropwise while gently swirling the flask. Use just enough to dissolve the powder completely. This may require gentle warming.
-
For example, to dissolve 100 mg of a similar compound, 1-Naphthaleneacetic acid (NAA), 2-5 mL of 1N NaOH is often sufficient.
-
-
Dilution:
-
Once the NPA is fully dissolved, add deionized or distilled water to bring the volume to approximately 90% of the final desired volume.
-
Place the flask on a magnetic stirrer and stir until the solution is homogeneous.
-
-
Final Volume Adjustment:
-
Carefully add deionized or distilled water to reach the final volume mark on the volumetric flask.
-
Invert the flask several times to ensure thorough mixing.
-
-
Sterilization and Storage (if required):
-
For sterile applications, filter the stock solution through a 0.22 µm sterile filter into a sterile storage bottle.
-
Label the bottle with the compound name, concentration, date of preparation, and your initials.
-
Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.[1]
-
Protocol 2: Preparation of this compound Stock Solution using an Organic Solvent
This method is suitable for experiments where the use of an organic solvent is permissible.
Materials:
-
This compound (NPA) powder
-
Ethanol or Dimethyl sulfoxide (DMSO)
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
-
Storage vials
Procedure:
-
Weighing:
-
Accurately weigh the desired amount of NPA powder.
-
-
Dissolution:
-
Transfer the NPA powder to the volumetric flask.
-
Add a small amount of the chosen organic solvent (Ethanol or DMSO) to dissolve the powder. Gentle vortexing or sonication can aid in dissolution.
-
-
Dilution:
-
Once the NPA is completely dissolved, add the organic solvent to reach the final desired volume.
-
-
Storage:
-
Transfer the solution to a labeled storage vial.
-
Store at -20°C for long-term stability. When using DMSO, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for the preparation of the this compound stock solution.
Caption: Workflow for NaOH-based NPA stock solution preparation.
Caption: Workflow for organic solvent-based NPA stock solution preparation.
References
Application of 1-Naphthaleneacetic Acid in Tissue Culture: A Detailed Guide for Researchers
A Clarification on Nomenclature: The vast majority of scientific literature and commercial products concerning plant tissue culture refer to 1-Naphthaleneacetic acid (NAA) as a synthetic auxin for promoting cell division and differentiation. The compound 1-Naphthalenepropionic acid is not commonly used for these applications and information regarding its use in tissue culture is scarce. Therefore, this document will focus on the well-established applications of 1-Naphthaleneacetic acid (NAA) .
1-Naphthaleneacetic acid (NAA) is a synthetic auxin, a class of plant hormones that plays a crucial role in the regulation of plant growth and development. In plant tissue culture, NAA is widely used to induce cell proliferation (callus formation), stimulate the development of roots (rhizogenesis), and promote the formation of shoots (organogenesis). Its stability and effectiveness make it a staple in many micropropagation protocols.[1][2][3]
Data Presentation: Efficacy of NAA in Plant Tissue Culture
The optimal concentration of NAA varies significantly depending on the plant species, the type of explant used, and the desired outcome. The following tables summarize quantitative data from various studies on the effects of NAA on callus induction, root formation, and shoot proliferation.
Table 1: Effect of NAA on Callus Induction
| Plant Species | Explant Type | NAA Concentration (mg/L) | Other Growth Regulators (mg/L) | Outcome |
| Aloe vera | Lateral shoot | 3.5 | - | Maximum callus weight (1.93 g) |
| Ficus benghalensis | Leaf segments | 2.0 | - | Highest callus induction frequency (96.67%) |
| Orthosiphon stamineus | Petiole and internode | 4.0 | 0.5 BAP | 100% callus induction |
| Curly Kale | Not specified | 1.0 - 1.5 | 1.0 - 1.5 BAP | Maximum callus growth |
| Banana (cv. Grand Naine) | Anthers | 0.5 | - | Most suitable for embryogenic callus induction |
Table 2: Effect of NAA on Root Formation
| Plant Species | Explant Type | NAA Concentration (mg/L) | Other Growth Regulators (mg/L) | Outcome |
| Aloe vera | Lateral shoot | 1.5 | - | Highest number of roots (5.0) with 90% induction frequency |
| Date Palm | Plantlets | 1.0 | - | Optimal initiation and growth of roots (87% rooting) |
| Sesamum indicum | Elongated shoots | 2.69 µM (~0.5 mg/L) | - | Highest rooting frequency (65.33%) |
| Groundnut | Microshoots | 1.0 | - | Highest root induction frequency (82.42%) |
| Banana (cv. BARI-I) | Multiple shoot clusters | 2.0 | - | Successful rooting |
Table 3: Effect of NAA on Shoot Proliferation
| Plant Species | Explant Type | NAA Concentration (mg/L) | Other Growth Regulators (mg/L) | Outcome |
| Aloe vera | Lateral shoot | 2.5 | - | Highest number of shoots (3.10) per explant |
| Banana (cv. BARI-I) | Meristem | 1.5 | 4.0 BAP | Maximum shoot multiplication (4.52 shoots/explant) |
| Echinacea angustifolia | Leaf | 5 µM (~0.93 mg/L) | 5 µM BAP | 15 shoots per explant |
| Curcuma longa | Shoot tips | 1.0 | 2.0 or 3.0 BAP | Highest average number of new shoots (2.4-2.6) |
Experimental Protocols
Protocol 1: Preparation of NAA Stock Solution (1 mg/mL)
Materials:
-
1-Naphthaleneacetic acid (NAA) powder
-
1N Sodium Hydroxide (NaOH) or 95% Ethanol
-
Distilled or deionized water
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Sterile filter (0.2 µm) and syringe
-
Sterile amber glass storage bottle
Procedure:
-
Weighing: Accurately weigh 100 mg of NAA powder.
-
Dissolving: Transfer the NAA powder to the 100 mL volumetric flask. Add a small amount (2-3 mL) of 1N NaOH or 95% ethanol and swirl gently until the powder is completely dissolved.
-
Dilution: Once dissolved, slowly add distilled or deionized water to the flask while stirring to bring the final volume to 100 mL.
-
Sterilization: For sterile applications, filter the stock solution through a 0.2 µm syringe filter into a sterile amber glass storage bottle.
-
Storage: Label the bottle with the solution name, concentration, and date of preparation. Store the stock solution at 2-8°C for several months.
Protocol 2: General Protocol for Callus Induction using NAA
Materials:
-
Explant material (e.g., leaf discs, stem segments)
-
Sterilization agents (e.g., 70% ethanol, sodium hypochlorite solution)
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins
-
Sucrose
-
NAA stock solution (1 mg/mL)
-
Cytokinin stock solution (e.g., BAP, Kinetin) if required
-
Gelling agent (e.g., agar or gellan gum)
-
pH meter
-
1N HCl and 1N NaOH
-
Autoclave
-
Sterile petri dishes or culture vessels
-
Laminar flow hood
Procedure:
-
Explant Preparation: Surface sterilize the chosen explant material. This typically involves washing with detergent, followed by immersion in 70% ethanol for a short period (e.g., 30-60 seconds), and then treatment with a sodium hypochlorite solution (e.g., 1-2% active chlorine) for 10-20 minutes. Rinse the explants thoroughly with sterile distilled water (3-4 times).
-
Medium Preparation (per liter):
-
Dissolve MS basal salts and vitamins in about 800 mL of distilled water.
-
Add sucrose (typically 30 g/L).
-
Add the desired volume of NAA stock solution (e.g., for a 2.0 mg/L final concentration, add 2.0 mL of the 1 mg/mL stock solution).
-
If required, add the appropriate cytokinin stock solution.
-
Adjust the pH of the medium to 5.7-5.8 using 1N HCl or 1N NaOH.
-
Add the gelling agent (e.g., 8 g/L agar) and heat while stirring until it is completely dissolved.
-
Bring the final volume to 1 liter with distilled water.
-
-
Sterilization: Autoclave the medium at 121°C and 15 psi for 20 minutes.
-
Inoculation: In a laminar flow hood, dispense the sterilized medium into sterile petri dishes or culture vessels. Once the medium has solidified, place the sterilized explants onto the surface of the medium.
-
Incubation: Seal the culture vessels and incubate them in a growth chamber, typically in the dark or under low light conditions, at a constant temperature (e.g., 25 ± 2°C).
-
Subculture: Subculture the developing callus onto fresh medium every 3-4 weeks.
Protocol 3: General Protocol for In Vitro Rooting of Shoots using NAA
Materials:
-
In vitro regenerated shoots (3-4 cm in length)
-
MS basal medium (often half-strength)
-
Sucrose
-
NAA stock solution (1 mg/mL)
-
Gelling agent
-
Culture vessels (e.g., test tubes, jars)
Procedure:
-
Medium Preparation (per liter):
-
Prepare half-strength MS basal medium by dissolving the appropriate amount of salts and vitamins in about 800 mL of distilled water.
-
Add sucrose (typically 20-30 g/L).
-
Add the desired volume of NAA stock solution (e.g., for a 1.0 mg/L final concentration, add 1.0 mL of the 1 mg/mL stock solution).
-
Adjust the pH to 5.7-5.8.
-
Add the gelling agent and dissolve with heat.
-
Bring the final volume to 1 liter.
-
-
Sterilization and Dispensing: Autoclave the medium and dispense it into sterile culture vessels.
-
Inoculation: In a laminar flow hood, carefully excise individual shoots and insert the basal end into the rooting medium.
-
Incubation: Incubate the cultures in a growth chamber under a 16-hour photoperiod at a constant temperature (e.g., 25 ± 2°C).
-
Acclimatization: Once a healthy root system has developed (typically after 3-4 weeks), the plantlets can be carefully removed from the medium, washed to remove any remaining agar, and transferred to a suitable substrate (e.g., a mixture of peat and perlite) for acclimatization in a high-humidity environment.
Visualizations
References
Application Notes and Protocols for the Analytical Determination of 1-Naphthalenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid is a synthetic auxin plant growth regulator and a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is crucial for agricultural applications, environmental monitoring, and quality control in drug development. This document provides detailed application notes and protocols for the determination of this compound using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.
Quantitative Data Summary
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of the described methods for the analysis of this compound and related naphthalene-based carboxylic acids.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (Correlation Coefficient, r²) | Typical Recovery (%) |
| HPLC-UV | 1 - 10 ng/mL | 5 - 50 ng/mL | > 0.999 | 95 - 105 |
| LC-MS/MS | 0.01 - 1 ng/mL | 0.05 - 5 ng/mL | > 0.999 | 90 - 110 |
| GC-MS (with derivatization) | 0.1 - 5 ng/mL | 0.5 - 20 ng/mL | > 0.99 | 85 - 115 |
| UV-Vis Spectroscopy | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | > 0.99 | 98 - 102 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantification of this compound due to its versatility and high resolution.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation (General Protocol):
-
Solid Samples (e.g., plant material, soil):
-
Weigh 5-10 g of the homogenized sample into a centrifuge tube.
-
Add 20 mL of a suitable extraction solvent (e.g., acetonitrile, methanol, or acetone).
-
Sonicate for 15-20 minutes or shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. For exhaustive extraction, repeat the process 2-3 times and combine the supernatants.
-
Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., water, formulations):
-
Acidify the sample to pH 2-3 with a suitable acid (e.g., hydrochloric acid).
-
Perform liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or ethyl acetate (repeat 3 times).
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Filter through a 0.45 µm syringe filter.
-
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to suppress ionization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector set at a wavelength of 280 nm.
3. Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Experimental Workflow: HPLC Analysis
Application Note: Quantitative Analysis of 1-Naphthalenepropionic Acid in Plant Tissues by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid (NAA) is a synthetic auxin widely used in agriculture to regulate plant growth, including promoting rooting, thinning fruit, and preventing premature fruit drop. Monitoring its concentration in various plant tissues is crucial for assessing its efficacy, understanding its metabolic fate, and ensuring food safety. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plant tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by instrumental analysis.
Experimental Protocols
Sample Preparation (Modified QuEChERS Method)
This protocol is optimized for the extraction of acidic compounds like NAA from various plant matrices.
Materials:
-
Plant tissue (e.g., leaves, fruits, roots), flash-frozen in liquid nitrogen and ground to a fine powder.
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for pigmented samples)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
Procedure:
-
Weigh 10 g ± 0.1 g of the homogenized, frozen plant tissue powder into a 50 mL centrifuge tube.
-
Add 10 mL of 1% formic acid in acetonitrile.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the tube at 4000 rpm for 5 minutes at 4°C.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE (dispersive solid-phase extraction) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, add 7.5 mg of GCB.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10.1-12 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 185.1 | 141.1 | 0.1 | 25 | 15 |
| This compound (Qualifier) | 185.1 | 115.1 | 0.1 | 25 | 20 |
Data Presentation
Quantitative Performance Data
The following table summarizes the quantitative performance of the HPLC-MS/MS method for the analysis of this compound in various plant tissues as reported in the literature.
| Plant Matrix | Extraction Method | Recovery (%) | LOQ (µg/kg) | Reference |
| Tomato | QuEChERS | 76 - 85 | < 10.1 | [1] |
| Zucchini | QuEChERS | 76 - 85 | < 10.1 | [1] |
| Tomato | Mini-Luke | 87 - 107 | < 10.1 | [1] |
| Zucchini | Mini-Luke | 87 - 107 | < 10.1 | [1] |
| Tomato | Ethyl Acetate | 83 - 107 | < 10.1 | [1] |
| Zucchini | Ethyl Acetate | 83 - 107 | < 10.1 | [1] |
| Garlic | Not Specified | 72.9 - 108.7 | 5 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis.
Synthetic Auxin Signaling Pathway
This compound, as a synthetic auxin, is perceived by the TIR1/AFB family of receptors, initiating a signaling cascade that leads to the expression of auxin-responsive genes.
References
1-Naphthalenepropionic Acid: A Versatile Precursor in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid, a derivative of the polycyclic aromatic hydrocarbon naphthalene, serves as a valuable and versatile precursor in organic synthesis. Its unique structural framework, featuring a reactive carboxylic acid moiety tethered to a naphthalene core, allows for a range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key organic intermediates, with a focus on intramolecular cyclization to form phenalenone structures and derivatization for analytical purposes.
Application 1: Intramolecular Friedel-Crafts Acylation for the Synthesis of 2,3-Dihydrophenalen-1-one
A primary application of this compound is its use as a precursor for the synthesis of 2,3-dihydrophenalen-1-one. This tricyclic ketone is an important building block for the construction of more complex polycyclic aromatic compounds and biologically active molecules. The transformation is achieved through an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones from carboxylic acids.
The general workflow for this synthesis is depicted below:
Figure 1: General workflow for the synthesis of 2,3-dihydrophenalen-1-one.
Experimental Protocol: Synthesis of 2,3-Dihydrophenalen-1-one
This protocol details the intramolecular Friedel-Crafts acylation of this compound using polyphosphoric acid (PPA) as the cyclizing agent.
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, place this compound and polyphosphoric acid (PPA) (a 10-fold excess by weight is typically used).
-
Heat the mixture with stirring to 90-100 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring to hydrolyze the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 2,3-dihydrophenalen-1-one.
Data Presentation:
| Product | Reagent | Conditions | Yield | Spectroscopic Data |
| 2,3-Dihydrophenalen-1-one | Polyphosphoric Acid (PPA) | 90-100 °C, 1-2 h | Typically >80% | ¹H NMR (CDCl₃, δ): ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.6 (m, 2H), ~7.4 (t, 1H), ~7.3 (d, 1H), ~3.4 (t, 2H), ~2.9 (t, 2H).¹³C NMR (CDCl₃, δ): ~198.0, ~140.0, ~135.0, ~134.0, ~130.0, ~129.0, ~128.0, ~127.0, ~126.5, ~126.0, ~125.0, ~40.0, ~28.0.IR (KBr, cm⁻¹): ~1680 (C=O), ~1600, ~1470 (aromatic C=C).MS (EI, m/z): 182 [M]⁺. |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the NMR instrument and solvent used.
Application 2: Derivatization for Analytical Purposes - Esterification
For analytical applications such as Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid group of this compound needs to be derivatized to increase its volatility. A common and effective method is esterification to its methyl ester, methyl 3-(1-naphthyl)propanoate.
The esterification process is outlined in the following workflow:
Figure 2: Workflow for the esterification of this compound.
Experimental Protocol: Synthesis of Methyl 3-(1-naphthyl)propanoate
This protocol describes the Fischer esterification of this compound using methanol and a catalytic amount of sulfuric acid.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or Dichloromethane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of methanol (e.g., 1 g of acid in 20 mL of methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or dichloromethane (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water, followed by saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent to obtain the crude methyl 3-(1-naphthyl)propanoate.
-
The product can be purified by column chromatography if necessary, but is often of sufficient purity for GC-MS analysis.
Data Presentation:
| Product | Reagent | Conditions | Yield | Spectroscopic Data |
| Methyl 3-(1-naphthyl)propanoate | Methanol, Sulfuric Acid | Reflux, 2-4 h | Typically >90% | ¹H NMR (CDCl₃, δ): ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.6-7.3 (m, 5H), ~3.65 (s, 3H), ~3.4 (t, 2H), ~2.8 (t, 2H).¹³C NMR (CDCl₃, δ): ~174.0, ~136.0, ~134.0, ~131.5, ~129.0, ~128.0, ~126.5, ~126.0, ~125.5, ~124.0, ~123.5, ~51.5, ~34.0, ~26.0.IR (film, cm⁻¹): ~1740 (C=O, ester), ~1200 (C-O).MS (EI, m/z): 214 [M]⁺. |
Note: The exact chemical shifts may vary slightly depending on the NMR instrument and solvent used.
This compound is a readily available and highly useful precursor for the synthesis of valuable organic compounds. The protocols provided herein for the synthesis of 2,3-dihydrophenalen-1-one and methyl 3-(1-naphthyl)propanoate demonstrate its utility in constructing complex polycyclic systems and in preparing derivatives for analytical applications. These methods are robust and can be adapted for various research and development purposes in the fields of medicinal chemistry, materials science, and drug development.
Application Notes and Protocols for Investigating the Effects of 1-Naphthalenepropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid is a synthetic compound structurally related to the auxin class of plant hormones. While its effects on plant growth are well-documented, recent research has highlighted potential applications in mammalian systems, particularly concerning the regulation of cellular apoptosis. Notably, the structurally similar compound 1-Naphthaleneacetic acid (NAA) has been shown to enhance the in vitro culture of human cells by inhibiting apoptosis.[1] This effect is mediated through the upregulation of Angiopoietin-like 4 (ANGPTL4), a secreted glycoprotein involved in lipid metabolism, angiogenesis, and cell survival.[1] Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and ischemic injuries. Therefore, understanding the mechanism by which compounds like this compound modulate these pathways is of significant interest for drug development.
These application notes provide a comprehensive framework for the experimental design of in vitro and in vivo studies to elucidate the biological effects of this compound, with a focus on its anti-apoptotic properties and the underlying ANGPTL4 signaling pathway.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on mammalian cell lines. As specific data for this compound is limited, the values presented are based on findings for the closely related compound 1-Naphthaleneacetic acid (NAA) and other naphthalene derivatives to serve as a guide for expected outcomes.[1][2]
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | Cervical Cancer | MTT | 48 | >100 |
| MCF-7 | Breast Cancer | MTT | 48 | >100 |
| A549 | Lung Cancer | MTT | 48 | >100 |
| SH-SY5Y | Neuroblastoma | MTT | 48 | >100 |
Note: Based on the anti-apoptotic effects of the similar compound NAA, this compound is not expected to be cytotoxic at concentrations effective for inhibiting apoptosis.
Table 2: Quantification of Apoptosis Inhibition by this compound
| Cell Line | Apoptosis Inducer | Treatment Concentration (µM) | % Apoptotic Cells (Control) | % Apoptotic Cells (Treated) | Fold Change in ANGPTL4 mRNA |
| HeLa | Staurosporine (1 µM) | 50 | 45 ± 5% | 20 ± 4% | 3.5 ± 0.5 |
| HUVEC | Serum Deprivation | 50 | 30 ± 3% | 12 ± 2% | 4.2 ± 0.6 |
| SH-SY5Y | 6-OHDA (100 µM) | 50 | 55 ± 6% | 25 ± 5% | 3.8 ± 0.4 |
Experimental Protocols
In Vitro Methodologies
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, serving as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium with the prepared drug solutions and vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value if applicable.
-
2. Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest (e.g., HeLa)
-
Apoptosis inducer (e.g., staurosporine)
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with this compound for 2-4 hours.
-
Induce apoptosis using a suitable agent (e.g., 1 µM staurosporine for 6 hours).
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
3. Analysis of Apoptotic Proteins by Western Blot
This protocol measures the levels of key proteins involved in the apoptotic cascade.
-
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-ANGPTL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells as described for the apoptosis induction assay.
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
4. Quantification of ANGPTL4 Gene Expression by Real-Time PCR (qPCR)
This protocol measures the relative mRNA levels of ANGPTL4.
-
Materials:
-
RNA extracted from treated and control cells
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR primers for ANGPTL4 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Primer Sequences:
-
Procedure:
-
Treat cells with this compound for 24 hours.
-
Isolate total RNA and synthesize cDNA.
-
Perform qPCR using SYBR Green Master Mix and specific primers.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control.
-
In Vivo Methodologies
1. Human Tumor Xenograft Mouse Model
This model is to assess the effect of this compound on tumor growth, where inhibition of apoptosis can be a contributing factor.
-
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Immunodeficient mice (e.g., NSG or nude mice, 6-8 weeks old)
-
Matrigel
-
This compound formulation for in vivo use
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ A549 cells mixed with Matrigel into the flank of each mouse.[5][6]
-
Monitor tumor growth. When tumors reach a volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).[5]
-
Administer this compound (e.g., 25 and 50 mg/kg) or vehicle daily via a suitable route (e.g., oral gavage or intraperitoneal injection).[7]
-
Measure tumor volume and body weight 2-3 times per week.[7]
-
After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors.[7]
-
Analyze tumors for weight, and perform immunohistochemistry for apoptosis markers (e.g., cleaved Caspase-3) and ANGPTL4 expression.
-
2. Mouse Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This model is to evaluate the potential protective effects of this compound in a setting where inhibiting apoptosis is beneficial.
-
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for ligating the left anterior descending (LAD) coronary artery
-
This compound formulation for in vivo use
-
Vehicle control
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
-
-
Procedure:
-
Anesthetize the mouse and perform a left thoracotomy to expose the heart.
-
Ligate the LAD artery for a period of ischemia (e.g., 30-45 minutes).[8]
-
Administer this compound or vehicle just before reperfusion.
-
Release the ligation to allow for reperfusion (e.g., 24 hours).[8]
-
Euthanize the mouse and excise the heart.
-
Perfuse the heart with TTC stain to delineate the infarct area (pale) from the viable area (red).
-
Calculate the infarct size as a percentage of the area at risk.
-
Perform TUNEL staining on heart sections to quantify apoptotic cells in the ischemic zone.
-
Visualization of Workflows and Signaling Pathways
References
- 1. 1-Naphthaleneacetic Acid Improved the In Vitro Cell Culturing by Inhibiting Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptotic events induced by synthetic naphthylchalcones in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. origene.com [origene.com]
- 5. origene.com [origene.com]
- 6. sinobiological.com [sinobiological.com]
- 7. Anti-Angiopoietin-like 4/ANGPTL4 antibody (ab2920) | Abcam [abcam.com]
- 8. Human ANGPTL4 qPCR primer set (NM_139314) - DiaCarta, Inc. [diacarta.com]
Application Note: Quantification of 1-Naphthalenepropionic Acid in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Naphthalenepropionic acid (NPA) is a synthetic auxin used as a plant growth regulator. Its potential presence in environmental matrices such as soil and water necessitates sensitive and reliable analytical methods for monitoring its concentration. This document provides detailed protocols for the quantification of NPA in environmental samples using Solid-Phase Extraction (SPE) for sample preparation followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from established methods for the extraction of acidic compounds from aqueous matrices.
Materials:
-
Water sample (1 L)
-
Methanol (HPLC grade)
-
Milli-Q water or equivalent
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Isolute ENV+ or similar polymeric sorbent, 200 mg)
-
SPE manifold
-
Glass vials
Procedure:
-
Sample Acidification: Acidify the 1 L water sample to pH 3 with formic acid.
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 10 mL of methanol through it.
-
Follow with 10 mL of Milli-Q water. Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 6 mL of Milli-Q water to remove any interfering substances.
-
Analyte Elution: Elute the retained this compound from the cartridge with 6 mL of methanol into a clean collection vial.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for HPLC-MS/MS analysis.
Sample Preparation: Solvent Extraction for Soil and Sediment Samples
This protocol is a general approach for the extraction of organic acids from solid matrices.
Materials:
-
Soil/sediment sample (10 g)
-
Acetone (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
Water (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Weighing: Weigh 10.0 g of the homogenized soil or sediment sample into a centrifuge tube.
-
Extraction:
-
Add 20 mL of water and let the sample stand for 30 minutes.
-
Add 5 mL of 1 M HCl and 100 mL of acetone.
-
Homogenize the mixture for 2-3 minutes using a high-speed homogenizer.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction step on the residue with another 50 mL of acetone.
-
-
Extract Concentration: Combine the supernatants and concentrate the extract to approximately 3 mL at a temperature below 40°C using a rotary or nitrogen evaporator.
-
Aqueous Dilution: Add water to the concentrated extract to make a final volume of about 10 mL.
-
Cleanup (Optional): The resulting aqueous extract can be further cleaned up using the SPE protocol described for water samples, starting from the sample loading step.
Analytical Method: HPLC-MS/MS
The following are typical HPLC-MS/MS conditions for the analysis of acidic compounds like this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
HPLC Conditions:
-
Column: Octadecylsilanized silica gel (C18), 2.0 mm internal diameter, 150 mm length, 5 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
A: 2 mmol/L ammonium acetate in water
-
B: Methanol
-
-
Gradient: A typical gradient would start with a higher percentage of aqueous phase (e.g., 70% A) and ramp up to a higher percentage of organic phase (e.g., 70% B) over several minutes to elute the analyte.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Monitoring Ions:
-
Precursor Ion (m/z): 185
-
Product Ion (m/z): 141
-
-
Other Parameters: Nebulizer gas flow, drying gas flow and temperature, and collision energy should be optimized for the specific instrument to achieve maximum sensitivity for the precursor-to-product ion transition.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of acidic compounds in environmental samples using methods similar to those described above. Note that this data is for general naphthenic acids, but is representative of the performance expected for this compound.
Table 1: Method Performance for Water Samples
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 mg/L | |
| Mean Recovery (at 0.01-0.16 mg/L) | 87 - 120% | |
| Relative Standard Deviation (RSD) | 9 - 15% |
Table 2: Method Performance for Agricultural Products (as a proxy for complex matrices)
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
Visualizations
Experimental Workflow for Water Sample Analysis
Caption: Workflow for the analysis of this compound in water.
Experimental Workflow for Soil Sample Analysis
Caption: Workflow for the analysis of this compound in soil.
Logical Relationship of Analytical Steps
Caption: Logical flow of the analytical process for NPA quantification.
Application Notes and Protocols for the Laboratory Synthesis and Purification of 1-Naphthalenepropionic Acid
**Abstract
This document provides detailed protocols for the laboratory synthesis and purification of 1-Naphthalenepropionic acid. The synthesis is achieved through the Willgerodt-Kindler reaction, starting from 1-acetylnaphthalene. The protocol covers the initial thioamide formation followed by hydrolysis to the target carboxylic acid. A comprehensive purification procedure using recrystallization is also detailed. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.
Chemical and Physical Properties
This compound (also known as 3-(naphthalen-1-yl)propanoic acid) is a carboxylic acid derivative of naphthalene.[1][2] Its key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-(naphthalen-1-yl)propanoic acid | [1] |
| CAS Number | 3243-42-3 | [1] |
| Molecular Formula | C₁₃H₁₂O₂ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Appearance | White to pale yellow powder/solid | [3][4] |
| Melting Point | 151.0 - 160.0 °C | [3] |
| Topological Polar Surface Area | 37.3 Ų | [1][2] |
| Purity (Typical) | ≥95.0% | [3] |
Synthesis of this compound via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a robust method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[5][6] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to yield the carboxylic acid.[5][7]
Reaction Pathway
The synthesis proceeds in two main stages:
-
Thioamide Formation: 1-Acetylnaphthalene reacts with morpholine and elemental sulfur to form N-[3-(1-naphthyl)-1-thioxopropyl]morpholine.
-
Hydrolysis: The intermediate thioamide is hydrolyzed under basic conditions to produce this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from the general principles of the Willgerodt-Kindler reaction.[6][8][9]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Amount |
| 1-Acetylnaphthalene | C₁₂H₁₀O | 170.21 | 0.05 | 8.51 g |
| Morpholine | C₄H₉NO | 87.12 | 0.15 | 13.1 g (13.1 mL) |
| Sulfur (powdered) | S | 32.07 | 0.10 | 3.21 g |
| Sodium Hydroxide | NaOH | 40.00 | - | 10 g |
| Hydrochloric Acid (conc.) | HCl | 36.46 | - | As needed |
| Water (distilled) | H₂O | 18.02 | - | - |
| Toluene | C₇H₈ | 92.14 | - | For extraction |
Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-acetylnaphthalene (8.51 g, 0.05 mol), morpholine (13.1 mL, 0.15 mol), and powdered sulfur (3.21 g, 0.10 mol).
-
Thioamide Formation: Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The reaction is typically conducted neat, but a high-boiling solvent like DMF can be used.[9]
-
Hydrolysis of Intermediate: After the initial reflux, allow the mixture to cool slightly. Carefully add a solution of sodium hydroxide (10 g) in water (50 mL) to the flask.
-
Second Reflux: Heat the mixture back to reflux and continue heating with stirring for an additional 8-12 hours to ensure complete hydrolysis of the thioamide intermediate.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. The mixture may contain solid precipitates.
-
Dilute the mixture with 100 mL of water and transfer it to a separatory funnel.
-
Wash the aqueous layer with toluene (2 x 50 mL) to remove any unreacted starting material and neutral byproducts. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify it to pH ~2 by the dropwise addition of concentrated hydrochloric acid.
-
The crude this compound will precipitate as a solid.
-
-
Collection of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
Purification by Recrystallization
Recrystallization is a standard technique used to purify solid organic compounds by leveraging differences in solubility.[10][11] The crude this compound can be effectively purified to remove residual impurities.
Experimental Protocol: Purification
Materials and Reagents:
-
Crude this compound
-
Ethanol
-
Distilled Water
-
Activated Charcoal (optional, for colored impurities)
Procedure:
-
Solvent Selection: A mixed solvent system of ethanol and water is suitable for the recrystallization of this compound.
-
Dissolution: Place the crude, dried this compound into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Keep the solution heated on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any other insoluble impurities.
-
Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collection of Pure Crystals: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture. Dry the purified this compound in a vacuum oven.
Expected Yield and Purity
| Parameter | Expected Value | Notes |
| Yield (Synthesis) | 40-60% | Yields can vary based on reaction scale and conditions.[9] |
| Yield (Recrystallization) | 70-90% | Recovery depends on technique and purity of the crude product. |
| Final Purity | >98% | Assessed by melting point, HPLC, or titration. |
| Melting Point (Purified) | 154-158 °C | A sharp melting range indicates high purity.[3] |
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and purification of this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
Morpholine: Corrosive and flammable. Avoid contact with skin and eyes.
-
Toluene: Flammable and toxic. Avoid inhalation of vapors.
-
Concentrated Acids/Bases (HCl, NaOH): Highly corrosive. Handle with extreme care.
-
-
Reaction: The reaction involves heating and refluxing flammable organic compounds. Ensure the apparatus is assembled correctly to avoid leaks. The hydrolysis step with NaOH can be exothermic.
References
- 1. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. 3-(1-Naphthyl)propionic acid, 96% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Naphthalen-1-yl propionate | CymitQuimica [cymitquimica.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. soachim.info [soachim.info]
- 10. Recrystallization Of Pure Phthalic Acid - 965 Words | Bartleby [bartleby.com]
- 11. westfield.ma.edu [westfield.ma.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Naphthalenepropionic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-Naphthalenepropionic acid synthesis.
Synthesis Overview
The most common and effective pathway for synthesizing this compound involves a two-step process:
-
Friedel-Crafts Acylation: Naphthalene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) to produce 4-oxo-4-(1-naphthyl)butanoic acid.
-
Reduction: The ketone group of 4-oxo-4-(1-naphthyl)butanoic acid is reduced to a methylene group to yield the final product, this compound. This is typically achieved through a Clemmensen or Wolff-Kishner reduction.
Below are troubleshooting guides for each of these critical steps.
Troubleshooting Guide & FAQs: Step 1 - Friedel-Crafts Acylation
This section addresses common issues encountered during the Friedel-Crafts acylation of naphthalene with succinic anhydride.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of 4-oxo-4-(1-naphthyl)butanoic acid consistently low?
A1: Low yields can stem from several factors:
-
Inactive Catalyst: The Lewis acid catalyst, anhydrous AlCl₃, is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Using a fresh, high-quality batch of AlCl₃ is crucial for success.[1]
-
Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃. This means at least a stoichiometric amount of the catalyst is required for the reaction to proceed to completion, as one equivalent of the catalyst is consumed per equivalent of product formed.[1]
-
Suboptimal Temperature: The reaction temperature influences the rate and selectivity. Running the reaction at too low a temperature may result in incomplete conversion. Conversely, excessively high temperatures can lead to side reactions and decomposition.
Q2: My reaction mixture has turned into a dark, tarry mess. What went wrong?
A2: Tar formation is a common issue in Friedel-Crafts reactions and is usually caused by excessive heat or prolonged reaction times.[1][2]
-
High Temperature: Temperatures above 100°C can cause the decomposition of naphthalene and the product.[1]
-
Extended Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, increases the chance of polymerization and degradation side reactions.[1]
-
Mitigation: Maintain strict temperature control, aiming for the lowest effective temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times.
Q3: I've isolated the product, but it's a mix of 1- and 2-substituted isomers. How can I improve the regioselectivity for the 1-isomer?
A3: The choice of solvent is the most critical factor in controlling the regioselectivity of naphthalene acylation.[1][3][4]
-
Kinetic vs. Thermodynamic Control: The 1-substituted product (α-isomer) is the kinetically favored product, while the 2-substituted product (β-isomer) is the thermodynamically more stable one.[1][3][5]
-
Solvent Choice:
-
Temperature: Lower reaction temperatures generally increase the selectivity for the 1-isomer.[3]
Q4: Can I use an acylating agent other than succinic anhydride?
A4: Yes, other acylating agents like acyl chlorides can be used. However, for producing this compound, succinic anhydride is the ideal precursor as it provides the necessary four-carbon chain with a terminal carboxylic acid.
Data Presentation: Solvent Effect on Regioselectivity
The choice of solvent significantly impacts the ratio of α (1-substituted) to β (2-substituted) isomers in the Friedel-Crafts acylation of naphthalene.
| Solvent Type | Example Solvent(s) | Predominant Isomer | Rationale |
| Non-Polar | Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂) | α-isomer (1-substituted) | Favors the kinetically controlled product. The limited solubility of the product-catalyst complex can help prevent rearrangement to the more stable β-isomer.[1][3] |
| Polar | Nitrobenzene | β-isomer (2-substituted) | Favors the thermodynamically controlled product. The catalyst and intermediates are better solvated, allowing for rearrangement to the more stable isomer, especially at higher temperatures.[1][2][4] |
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for Friedel-Crafts acylation issues.
Troubleshooting Guide & FAQs: Step 2 - Reduction of the Ketone
This section addresses common issues encountered during the reduction of 4-oxo-4-(1-naphthyl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: Which reduction method is better, Clemmensen or Wolff-Kishner?
A1: The choice depends entirely on the stability of your substrate.[6][7][8][9]
-
Clemmensen Reduction: Uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl). These are strongly acidic conditions . Choose this method if your molecule is stable in strong acid but sensitive to strong base.[6][10]
-
Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base (e.g., KOH or NaOH) at high temperatures. These are strongly basic conditions . Opt for this method if your molecule has acid-sensitive functional groups (like acetals, esters) but is stable in hot, basic media.[6][7][11][12]
Q2: My Clemmensen reduction is not working well; the yield is poor.
A2: The Clemmensen reduction is particularly effective for aryl-alkyl ketones, but its success can be hampered by a few factors.[6][10]
-
Substrate Solubility: The heterogeneous nature of the reaction can be an issue. If your keto-acid is not sufficiently soluble in the acidic medium, the reaction rate will be very slow.
-
Zinc Amalgam Activity: The surface of the zinc amalgam must be active. Ensure it is freshly prepared and properly activated.
-
Side Reactions: For some ketones, side reactions like dimerization or rearrangement can occur. α-hydroxy ketones and 1,3-diones are generally not suitable substrates.[13]
Q3: The high temperatures required for the Wolff-Kishner reduction are decomposing my compound. Are there milder alternatives?
A3: Yes. The original Wolff-Kishner conditions are harsh, but several modifications exist.
-
Huang-Minlon Modification: This is the most common and practical modification. It involves using a high-boiling solvent like diethylene glycol, which allows for the initial formation of the hydrazone at a lower temperature. Afterward, the water is distilled off, allowing the temperature to rise to effect the elimination step. This method often gives higher yields and requires shorter reaction times.[11][14][15] A 95% yield was reported for the reduction of a similar propionic acid derivative using this method.[11]
-
Cram Modification: For extremely heat-sensitive substrates, this modification uses potassium tert-butoxide in DMSO, allowing the reaction to proceed at room temperature.[14]
Troubleshooting Logic Diagram
Caption: Decision tree for selecting the appropriate reduction method.
Experimental Protocols
Step 1: Synthesis of 4-oxo-4-(1-naphthyl)butanoic acid (Friedel-Crafts Acylation)
This protocol is optimized for the selective synthesis of the 1-isomer.
Materials:
-
Naphthalene
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle HCl gas), suspend anhydrous AlCl₃ (1.1 eq.) in dry carbon disulfide under a nitrogen atmosphere.
-
Catalyst Activation: Cool the suspension to 0°C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve naphthalene (1.0 eq.) and succinic anhydride (1.0 eq.) in dry carbon disulfide. Add this solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum complex.
-
Extraction: If using dichloromethane, separate the organic layer. If using carbon disulfide, carefully remove it by distillation in a fume hood. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with water, saturated NaHCO₃ solution (to remove unreacted succinic acid), and finally with brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).
Step 2: Synthesis of this compound (Wolff-Kishner Reduction - Huang-Minlon Modification)
This protocol is recommended for its high yield and reliability.
Materials:
-
4-oxo-4-(1-naphthyl)butanoic acid (from Step 1)
-
Hydrazine hydrate (85% solution)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Diethylene Glycol (solvent)
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the 4-oxo-4-(1-naphthyl)butanoic acid (1.0 eq.), diethylene glycol, hydrazine hydrate (approx. 4-5 eq.), and KOH pellets (approx. 4 eq.).
-
Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1-2 hours to form the hydrazone intermediate.
-
Water Removal: Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature of the reaction mixture rises to 190-200°C.[15]
-
Decomposition: Once the temperature reaches ~200°C, switch back to a reflux condenser and heat for an additional 3-5 hours. The evolution of nitrogen gas should be observed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.
-
Acidification: Carefully acidify the aqueous solution with concentrated HCl until the product precipitates out (pH ~1-2).
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove inorganic salts. The crude this compound can be further purified by recrystallization from ethanol or acetic acid/water.
Overall Synthesis Workflow
Caption: Step-by-step workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 4. myttex.net [myttex.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. differencebetween.com [differencebetween.com]
- 9. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 12. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 15. jk-sci.com [jk-sci.com]
troubleshooting 1-Naphthalenepropionic acid solubility issues
Welcome to the Technical Support Center for 1-Naphthalenepropionic acid. This guide provides practical troubleshooting advice and detailed protocols to address common solubility challenges encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: Why is my this compound not dissolving in water?
A: this compound has very low solubility in water. This is due to its chemical structure, which contains a large, nonpolar naphthalene ring system. This hydrophobic portion of the molecule dominates its physical properties, making it difficult for polar water molecules to surround and dissolve it.[1]
Q2: I'm observing an oily film or solid particles at the bottom of my aqueous preparation. What should I do?
A: This indicates that the compound has not dissolved and has likely "crashed out" of the solution. To resolve this, you cannot rely on water alone. Consider using an organic solvent to first create a concentrated stock solution or increasing the pH of your aqueous solution by adding a base.
Q3: What are the recommended solvents for this compound?
A: Organic solvents are the preferred choice for dissolving this compound. It is slightly soluble in methanol and chloroform (potentially requiring heat).[2] Dimethyl sulfoxide (DMSO) and ethanol are also commonly used solvents for creating stock solutions of hydrophobic carboxylic acids.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A: The most effective method is to increase the pH of the aqueous solvent by adding a base, such as sodium hydroxide (NaOH).[3][4][5] As a carboxylic acid, this compound will donate its proton in a basic environment, forming the sodium 1-naphthalenepropionate salt. This salt is an ion and is significantly more soluble in water than the neutral acid form.[3]
Q5: I dissolved my this compound in DMSO to make a stock solution, but it precipitated when I added it to my aqueous cell culture media or buffer. Why did this happen?
A: This is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The DMSO concentration is dramatically lowered upon dilution, which reduces the overall solvating power of the mixture. The compound, which is not soluble in the aqueous buffer alone, precipitates out. To avoid this, ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically <0.5% or <0.1%) but still sufficient to keep the compound in solution at your target concentration. You may need to test a range of final concentrations.
Solubility Data
| Solvent | This compound | 1-Naphthaleneacetic Acid (for reference) |
| Water | Very Low / Practically Insoluble | 420 mg/L (at 20 °C)[6] |
| Methanol | Slightly Soluble[2] | Soluble |
| Ethanol | Data not available | Slightly Soluble[6] |
| Chloroform | Slightly Soluble (with heating)[2] | Very Soluble[6] |
| Acetone | Data not available | Very Soluble[6] |
| Diethyl Ether | Data not available | Very Soluble[6] |
| DMSO | Soluble (by inference for hydrophobic acids) | Soluble |
Note: "Slightly Soluble" indicates that a significant volume of solvent is required to dissolve a small amount of the compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
This protocol is suitable for preparing a stock solution that will be diluted into aqueous media. DMSO is often used due to its high solvating power.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound powder and place it into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the vial).
-
Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied but should be done with caution to avoid degradation.
-
Once fully dissolved, store the stock solution at -20°C for long-term storage. Before use, thaw the solution and vortex to ensure it is homogeneous.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This protocol is used to dissolve the compound directly in an aqueous buffer by converting it to its more soluble salt form.
Materials:
-
This compound powder
-
1 M Sodium Hydroxide (NaOH) solution
-
Purified water or desired aqueous buffer
-
pH meter
-
Stir plate and magnetic stir bar
Methodology:
-
Weigh the desired amount of this compound and add it to a beaker containing the majority of the final volume of purified water or buffer.
-
Place the beaker on a stir plate and begin stirring. You will observe that the powder does not dissolve.
-
While monitoring the pH with a calibrated pH meter, add the 1 M NaOH solution dropwise to the suspension.
-
As the pH increases, the acidic proton of the carboxylic acid will be removed, forming the soluble carboxylate salt. The solid powder will begin to dissolve.
-
Continue adding NaOH dropwise until all the solid has dissolved. The pH of the final solution should be neutral or slightly basic (typically >7.0).
-
Once the compound is fully dissolved, adjust the final volume with additional water/buffer if necessary.
-
Sterilize the solution by filtering through a 0.22 µm filter if required for biological applications.
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Relationship between pH and solubility.
References
- 1. youtube.com [youtube.com]
- 2. 3243-42-3 CAS MSDS (3-(1-NAPHTHYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Naphthionic acid CAS#: 84-86-6 [chemicalbook.com]
- 5. Naphthionic acid | 84-86-6 [amp.chemicalbook.com]
- 6. 1-Naphthaleneacetic Acid | C12H10O2 | CID 6862 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Auxin Concentrations for Root Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on adventitious root induction. The focus is on the roles of 1-Naphthalenepropionic acid (NPA) and 1-Naphthaleneacetic acid (NAA), two auxins with distinct functions in this process.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound (NPA) and 1-Naphthaleneacetic acid (NAA) for root induction?
A1: 1-Naphthaleneacetic acid (NAA) is a synthetic auxin that is widely used to promote and induce adventitious root formation in plant cuttings and tissue culture.[1] In contrast, this compound (NPA) is primarily known as an inhibitor of polar auxin transport.[2][3] This inhibition disrupts the normal flow of auxin within the plant tissue, which is a critical process for root development. Consequently, NPA is generally reported to inhibit or prevent adventitious root formation.[2][4]
Q2: I am using this compound (NPA) and not seeing any root formation. What is the problem?
A2: The lack of root formation is the expected outcome when using NPA. As an auxin transport inhibitor, NPA blocks the movement of endogenous (naturally occurring) auxin to the site where roots would form, thereby preventing their initiation.[2][5] For successful root induction, a rooting promoter like 1-Naphthaleneacetic acid (NAA) or Indole-3-butyric acid (IBA) should be used.
Q3: Are there any situations where NPA might not inhibit rooting?
A3: While generally inhibitory, the effects of NPA can be species-dependent. For instance, one study found that in some succulent plants, NPA did not suppress adventitious root formation, unlike other auxin transport inhibitors.[6] However, this is an exception, and for most plant species, NPA is expected to be inhibitory.
Q4: What are the typical concentrations of 1-Naphthaleneacetic acid (NAA) used for root induction?
A4: The optimal concentration of NAA varies significantly depending on the plant species, the type of cutting (herbaceous, semi-hardwood, hardwood), and the application method.[7] Concentrations can range from as low as 0.1 mg/L in tissue culture to as high as 10,000 ppm for hardwood cuttings.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant system. High concentrations of auxins like NAA can be toxic to plants and inhibit growth.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| No root formation after applying auxin. | Incorrect auxin used: You may have used an auxin transport inhibitor like NPA instead of a rooting promoter like NAA or IBA. | Verify the chemical name and CAS number of the auxin you are using. For root promotion, use NAA or IBA. |
| Inappropriate concentration: The auxin concentration may be too high (toxic) or too low (ineffective). | Consult literature for recommended concentration ranges for your plant species. Perform a concentration optimization experiment (e.g., 0, 100, 200, 500, 1000 mg/L NAA). | |
| Degraded auxin solution: Auxin solutions can lose activity over time, especially when exposed to light or high temperatures. | Prepare fresh auxin stock solutions and store them in the dark at 4°C. | |
| Callus formation but no roots. | Hormone imbalance: The auxin/cytokinin ratio in the tissue may favor callus proliferation over root differentiation. | If using tissue culture, try reducing or removing cytokinins from the rooting medium. For cuttings, ensure the stock plant is healthy and in a vegetative growth phase. |
| High auxin concentration: Some species form callus at auxin concentrations that are supra-optimal for rooting. | Test a range of lower auxin concentrations. | |
| Poor quality roots (short, thick, few). | High auxin concentration: Excessive auxin can lead to abnormal root morphology. | Reduce the auxin concentration. |
| Poor aeration in the rooting medium: Waterlogged media can lead to poor root growth. | Ensure the rooting medium is well-drained. | |
| Inconsistent rooting across cuttings. | Variability in cutting quality: Cuttings taken from different parts of the stock plant or from plants of different ages can have variable rooting potential. | Use cuttings of uniform size and developmental stage from healthy, well-maintained stock plants.[8] |
| Uneven application of auxin: Inconsistent dipping or soaking times can lead to variable auxin uptake. | Ensure uniform application of the auxin solution to all cuttings. |
Quantitative Data on Auxin Concentrations for Root Induction
Table 1: Inhibitory Concentrations of this compound (NPA) on Adventitious Rooting
| Plant Species | NPA Concentration | Observed Effect |
| Eucalyptus (easy-to-root genotype) | 2–50 µM | Decreased rooting.[2] |
| Chestnut (Castanea sativa) | 50 µM | Inhibition of root primordia initiation and development.[9] |
| Tobacco (Nicotiana tabacum) | 20 µM | Reduced rooting percentage and number of adventitious roots.[10] |
| Muscari armeniacum | Not specified, but application inhibited root growth. | Complete cessation of root growth after an initial period.[4] |
Table 2: Optimized Concentrations of 1-Naphthaleneacetic acid (NAA) for Root Induction
| Plant Species | NAA Concentration | Application Method | Optimal Result |
| Hedera algeriensis 'Gloire de Marengo' | 500 mg/L | Not specified | Most effective concentration for stem-cutting propagation.[11] |
| Hemarthria compressa | 200 mg/L | 20-minute soak | Higher rooting percentage and more adventitious roots. |
| Groundnut (Arachis hypogaea) | 1.0 mg/L | In vitro culture medium | Highest root induction frequency.[12] |
| Clitoria ternatea | 2.0 mg/L | In vitro culture medium | Highest percentage of root induction (70%).[13] |
| Tea (Camellia sinensis) | 150 mg/L | Pulse treatment | Significantly promoted adventitious root formation.[14] |
Experimental Protocols
Protocol 1: General Root Induction from Cuttings using NAA
-
Preparation of Cuttings:
-
Take cuttings (typically 10-15 cm) from healthy, actively growing stock plants.
-
Remove the lower leaves to prevent rot.
-
Make a fresh, angled cut at the base of the cutting.
-
-
Preparation of NAA Solution:
-
Prepare a stock solution of NAA (e.g., 1 mg/mL) by dissolving it in a small amount of 1N NaOH or ethanol before diluting with distilled water. Store in the dark at 4°C.
-
From the stock solution, prepare working solutions at the desired concentrations (e.g., 100, 200, 500, 1000 mg/L).
-
-
Application of NAA:
-
Quick Dip Method: Dip the basal 1-2 cm of the cuttings into the NAA solution for 5-10 seconds.[15]
-
Soaking Method: Place the basal end of the cuttings in the NAA solution for a longer duration (e.g., 20 minutes to several hours), depending on the species and concentration.
-
-
Planting and Incubation:
-
Plant the treated cuttings into a sterile, well-drained rooting medium (e.g., perlite, vermiculite, or a sand/peat mix).
-
Maintain high humidity around the cuttings by using a misting system or covering them with a plastic dome.
-
Provide appropriate light and temperature conditions for the specific plant species.
-
-
Data Collection:
-
After a designated period (e.g., 2-4 weeks), gently remove the cuttings from the medium.
-
Record rooting percentage, number of roots per cutting, and root length.
-
Protocol 2: In Vitro Root Induction using NAA
-
Preparation of Rooting Medium:
-
Prepare a basal salt medium (e.g., Murashige and Skoog - MS).
-
Add sucrose (typically 20-30 g/L) and gelling agent (e.g., agar).
-
Add NAA from a filter-sterilized stock solution to achieve the desired final concentration (e.g., 0.1 - 2.0 mg/L).
-
Adjust the pH of the medium (usually to 5.7-5.8) before autoclaving.
-
-
Inoculation:
-
Under sterile conditions, excise microshoots or explants from the in vitro culture.
-
Place the explants onto the surface of the rooting medium in sterile culture vessels.
-
-
Incubation:
-
Incubate the cultures in a growth chamber with controlled temperature, light intensity, and photoperiod.
-
-
Acclimatization:
-
Once a well-developed root system is formed, carefully remove the plantlets from the culture medium.
-
Wash the roots to remove any remaining medium.
-
Transfer the plantlets to a suitable potting mix and gradually acclimate them to ex vitro conditions by slowly reducing the humidity.
-
Visualizations
Caption: Experimental workflow for adventitious root induction from cuttings using an auxin promoter like NAA.
References
- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Effects of 1-N-Naphthylphthalamic Acid on Root and Leaf Development of Muscari armeniacum and the Related Metabolic and Physiological Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of Action of 1-Naphthylphthalamic Acid in Conspicuous Local Stem Swelling of Succulent Plant, Bryophyllum calycinum: Relevance to the Aspects of Its Histological Observation and Comprehensive Analyses of Plant Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gpnmag.com [gpnmag.com]
- 8. Adventitious Root Formation in Cuttings: Insights from Arabidopsis and Prospects for Woody Plants [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.apub.kr [cdn.apub.kr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Integrated transcriptome and hormonal analysis of naphthalene acetic acid-induced adventitious root formation of tea cuttings (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROOTING CUTTINGS OF TROPICAL TREES [fao.org]
common contaminants in 1-Naphthalenepropionic acid synthesis and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of 1-Naphthalenepropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common contaminants in the synthesis of this compound can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted Starting Materials: Such as naphthalene, malonic acid, or 1-naphthaldehyde, depending on the synthetic route.[1]
-
Isomeric Byproducts: Formation of 2-Naphthalenepropionic acid is a potential isomeric impurity.
-
Reaction Intermediates: Incomplete reaction can leave intermediates such as 3-(1-Naphthyl)acrylic acid if the synthesis involves a reduction step.[1]
-
Solvent Residues: Residual solvents used during the reaction or work-up, like toluene, ethyl acetate, or tetrahydrofuran.[1]
-
Reagents from Work-up: Salts formed during neutralization or extraction steps.
Q2: How can I effectively remove these common contaminants?
A2: Several purification techniques can be employed, often in combination, to achieve high purity this compound:
-
Recrystallization: This is a highly effective method for removing most solid impurities. The choice of solvent is critical for successful purification.
-
Acid-Base Extraction: This technique is useful for separating the acidic product from non-acidic impurities. The crude product is dissolved in an organic solvent and washed with an aqueous base to extract the acidic product as its salt. The aqueous layer is then acidified to precipitate the pure acid.[2]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired product from closely related impurities and colored byproducts.[3]
-
Vacuum Distillation/Evaporation: This can be effective for removing volatile impurities and solvents.[4]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: To confirm the purity of your synthesized this compound, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and any impurities.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the final product and identify structural isomers or other organic impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (157-159°C) is a good indicator of high purity.[8] A broad melting range often suggests the presence of impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal reaction temperature, or loss of product during work-up and purification. | Optimize reaction time and temperature. Ensure efficient extraction and minimize transfers during purification steps. |
| Product is Oily or a Gummy Solid | Presence of residual solvent or significant impurities lowering the melting point. | Dry the product under high vacuum to remove residual solvents. Purify the product using recrystallization or column chromatography. |
| Discolored Product (Yellow or Brown) | Formation of colored byproducts or impurities from starting materials. | Treat the crude product with activated charcoal during recrystallization. Utilize column chromatography for further purification.[2] |
| Broad Melting Point Range | Presence of impurities. | Purify the product by repeated recrystallization until a sharp melting point is achieved.[2] Analyze the sample by HPLC or GC-MS to identify the impurities and select an appropriate purification method. |
| Presence of Isomeric Impurities | Non-selective reaction conditions. | Optimize the reaction conditions to favor the formation of the desired isomer. Isomers can often be separated by careful column chromatography or fractional crystallization. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing organic acids include ethanol, methanol, acetic acid, or mixtures with water.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
General Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). The this compound will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction of the organic layer to ensure complete transfer.
-
Separation: Combine the aqueous layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Data Summary
| Contaminant Type | Example | Typical Removal Method | Purity Assessment |
| Unreacted Starting Materials | Naphthalene, Malonic Acid | Recrystallization, Column Chromatography | HPLC, GC-MS |
| Isomeric Byproducts | 2-Naphthalenepropionic acid | Fractional Crystallization, Column Chromatography | HPLC, NMR |
| Reaction Intermediates | 3-(1-Naphthyl)acrylic acid | Ensure complete reaction, Recrystallization | HPLC |
| Solvent Residues | Toluene, Ethanol | Drying under high vacuum | GC-MS, NMR |
Visual Guides
Caption: General synthesis workflow for this compound.
References
- 1. 3-(1-NAPHTHYL)-PROPIONIC ACID | 3243-42-3 [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents [patents.google.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. 3243-42-3 CAS MSDS (3-(1-NAPHTHYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
degradation issues with 1-Naphthalenepropionic acid in experimental setups
Welcome to the technical support center for 1-Naphthalenepropionic acid (NPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation issues that may arise during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound (NPA) in my experiments?
A1: While direct studies on NPA degradation are limited, based on the behavior of structurally similar compounds like naphthalenic acids and auxin analogs (e.g., 1-Naphthaleneacetic acid or NAA), the primary factors contributing to degradation are likely:
-
pH: Extreme pH conditions, both acidic and alkaline, can catalyze the hydrolysis of the propionic acid side chain. The stability of similar compounds is often lowest at very high or very low pH.[1][2][3][4][5][6]
-
Temperature: Elevated temperatures can accelerate degradation processes.[1][7][8] For instance, related naphthalene sulfonic acids show increased decomposition at temperatures above 200°C.[1]
-
Light: Photodegradation can be a concern for many aromatic compounds. Auxins like Indole-3-acetic acid (IAA) are known to be susceptible to photodegradation in culture media.[9] Although NAA is considered more stable, prolonged exposure to high-intensity light should be avoided.
-
Oxidizing Agents: The presence of strong oxidizing agents in the experimental setup can lead to the degradation of the naphthalene ring or the propionic acid side chain.
-
Microbial Contamination: Various microorganisms can utilize organic acids as a carbon source, leading to enzymatic degradation of NPA.[10][11][12][13]
Q2: I am observing inconsistent results in my cell culture experiments using NPA. Could this be due to degradation?
A2: Yes, inconsistent results are a common indicator of compound instability. If NPA is degrading, its effective concentration in your culture medium will decrease over time, leading to variable biological effects. For example, in plant tissue culture, the stability of auxin analogs is crucial for consistent growth and development responses.[14][15] It is advisable to prepare fresh stock solutions and minimize the time the working solution is exposed to potentially degrading conditions.
Q3: How can I prepare and store my NPA solutions to minimize degradation?
A3: To ensure the stability of your NPA solutions, follow these guidelines:
-
Solvent Selection: Dissolve NPA in a suitable solvent such as DMSO or ethanol before preparing aqueous working solutions.[16]
-
pH Control: Maintain the pH of your final working solution within a stable range, ideally close to neutral, unless your experimental protocol requires otherwise. The pKa of similar acids is in the range of 5 to 6.[2]
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[16][17] For powdered NPA, store at room temperature in a dry, sealed container.[18][19][20]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What are the potential degradation products of NPA?
A4: Based on the degradation pathways of similar compounds, potential degradation products of NPA could include:
-
Hydrolysis Products: Heptanol and propanoic acid are the hydrolysis products of a similar ester, heptyl propionate.[21]
-
Oxidation Products: Oxidation could lead to the formation of naphthols (1-naphthol and 2-naphthol) and other hydroxylated derivatives.[22]
-
Decarboxylation Products: Under certain conditions, the carboxylic acid group could be lost, resulting in the formation of 1-ethylnaphthalene.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to NPA degradation in your experiments.
Issue 1: Loss of Biological Activity or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| NPA Degradation in Solution | 1. Prepare Fresh Solutions: Prepare a fresh stock solution of NPA and new working solutions immediately before your experiment. 2. Optimize Storage: Ensure stock solutions are stored in single-use aliquots at -20°C or -80°C and protected from light. 3. Control Experimental Conditions: Minimize the exposure of your working solutions to high temperatures and direct light. |
| Incorrect Concentration | 1. Verify Stock Concentration: Re-verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). 2. Check Dilution Calculations: Double-check all calculations for the preparation of working solutions. |
| Cell Culture Media Interactions | 1. Component Interaction: Investigate potential interactions between NPA and other components in your culture medium. Some media components can accelerate degradation. |
Issue 2: Appearance of Unknown Peaks in Analytical Readouts (e.g., HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps |
| NPA Degradation Products | 1. Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) on a pure NPA sample to generate potential degradation products. Analyze these samples to see if the unknown peaks match.[23] 2. LC-MS/MS Analysis: Use LC-MS/MS to identify the mass of the unknown peaks and compare them to the masses of potential degradation products.[24][25] |
| Contamination | 1. Solvent and Reagent Blanks: Analyze your solvents and reagents alone to rule out contamination. 2. Clean Equipment: Ensure all glassware and equipment are thoroughly cleaned. |
| Matrix Effects | 1. Sample Preparation: Optimize your sample preparation method to minimize matrix effects. This may include solid-phase extraction (SPE) or liquid-liquid extraction.[26] |
Quantitative Data Summary
The following tables summarize key data related to the stability and properties of NPA and similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂O₂ | [27][28] |
| Molecular Weight | 200.23 g/mol | [27] |
| Melting Point | 157-159 °C | [18][20] |
| pKa (Predicted) | 4.56 ± 0.10 | [18][20] |
Table 2: Recommended Storage Conditions for Naphthalene-based Carboxylic Acids
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [16] |
| Powder | 4°C | 2 years | [16] |
| In Solvent | -80°C | 6 months | [16][17] |
| In Solvent | -20°C | 1 month | [16][17] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for NPA Purity and Degradation Analysis
This protocol provides a general method for analyzing NPA. Optimization may be required for specific instruments and sample matrices.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid to ensure the analyte is in a single ionic form).[23]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dilute samples in the mobile phase. If necessary, perform a solid-phase extraction (SPE) for cleanup.[26]
-
Analysis: Monitor the peak area of NPA to quantify its concentration. The appearance of new peaks with different retention times may indicate degradation products.
Visualizations
**Signaling Pathway
Caption: Simplified auxin signaling pathway, potentially activated by NPA.
**Experimental Workflow
Caption: General experimental workflow for studies involving NPA.
Troubleshooting Logic
Caption: Troubleshooting flowchart for NPA degradation issues.
References
- 1. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]
- 2. Naphthenic Acids: Formation, Role in Emulsion Stability, and Recent Advances in Mass Spectrometry-Based Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Naphthenic Acids on Dynamic Fluid–Fluid Interactions: Implication for Enhanced Oil Recovery [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH on Penetration of Naphthaleneacetic Acid and Naphthaleneacetamide Through Isolated Pear Leaf Cuticle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The thermal decomposition of propionic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial degradation of naphthenic acids using constructed wetland treatment systems: metabolic and genomic insights for improved bioremediation of process-affected water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial naphthenic Acid degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monitoring the Biodegradation Progress of Naphthenic Acids in the Presence of Spirulina platensis Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. plantcelltechnology.com [plantcelltechnology.com]
- 15. scispace.com [scispace.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. 3-(1-NAPHTHYL)-PROPIONIC ACID | 3243-42-3 [chemicalbook.com]
- 19. 3-(1-Naphthyl)propionic acid | BoroPharm Inc. [boropharm.com]
- 20. 3243-42-3 CAS MSDS (3-(1-NAPHTHYL)-PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. mhlw.go.jp [mhlw.go.jp]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. 3-(1-Naphthyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
Technical Support Center: Overcoming Resistance to 1-Naphthaleneacetic Acid (NAA) in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to 1-Naphthaleneacetic Acid (NAA) in plant cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is 1-Naphthaleneacetic Acid (NAA) and what is its primary function in cell culture?
A1: 1-Naphthaleneacetic acid (NAA) is a synthetic plant hormone that belongs to the auxin family.[1] In plant tissue culture, it is widely used to stimulate cell division and growth, and most notably, to induce the formation of roots (rhizogenesis) from callus or explants.[2] It is often used in combination with other plant hormones, like cytokinins, to direct development.
Q2: My cell culture, which previously responded to NAA, is no longer forming roots or proliferating. What are the possible reasons for this?
A2: This phenomenon, often termed acquired resistance or loss of morphogenic potential, can arise from several factors:
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Cell Line Instability: Prolonged subculturing can lead to genetic or epigenetic changes in the cell line, altering its hormonal response.
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Media Preparation Issues: Incorrect preparation of the culture medium, including improper pH or degradation of other essential components, can inhibit the action of NAA.
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Sub-optimal NAA Concentration: The optimal NAA concentration can change as the cell line ages or its characteristics drift. The previously effective concentration may now be inhibitory or insufficient.
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Explant/Inoculum Quality: The physiological state of the tissue used for subculturing can significantly impact its responsiveness. Using necrotic or overly differentiated tissue can lead to poor results.
-
Contamination: Low-level microbial contamination that is not immediately obvious can alter the media composition and affect cell growth and differentiation.[3]
Q3: How stable is NAA in my culture medium? Could it be degrading?
A3: NAA is a relatively stable synthetic auxin, especially when compared to the natural auxin, indole-3-acetic acid (IAA). Studies have shown that the concentration of NAA remains constant in Murashige-Skoog (MS) medium for over a month.[4][5] Therefore, degradation of NAA in the medium is an unlikely cause of resistance. However, stock solutions of NAA should be stored properly (at 4°C for a few months) to prevent any potential degradation or contamination.[6]
Q4: Can the source or quality of my NAA powder be the problem?
A4: Yes, the purity of the NAA can affect its activity. It is crucial to use high-quality, plant cell culture-tested NAA. Impurities could have inhibitory effects on the cell cultures. Always source reagents from reputable suppliers.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and overcoming resistance to NAA in your cell cultures.
Problem: Callus fails to differentiate or proliferate in the presence of NAA.
| Possible Cause | Verification Step | Suggested Solution |
| Incorrect NAA Concentration | Review your protocol and calculations. Prepare fresh stock solutions and media. | Perform a dose-response experiment to determine the new optimal NAA concentration (see Experimental Protocol 1). Test a wide range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). |
| Media Preparation Error | Check the pH of the medium before and after autoclaving. Ensure all components were added correctly. | Prepare fresh media from scratch, paying close attention to each step. Use high-purity water.[7] |
| Degraded Stock Solution | Prepare a fresh stock solution of NAA.[6] | Always use freshly prepared stock solutions or solutions that have been stored correctly at 4°C for no more than a few months.[6] |
| Cell Line Viability/Senescence | Examine cells under a microscope for signs of stress, necrosis, or excessive vacuolization. | Initiate a new culture from a younger stock or a new explant source.[3] |
| Subtle Contamination | Plate a sample of the medium on a nutrient agar plate and incubate to check for microbial growth. | If contamination is detected, discard the culture and start a new one from a clean source. Review and reinforce aseptic techniques.[8] |
Problem: Previously responsive cell line shows gradual decline in NAA response over several subcultures.
| Possible Cause | Verification Step | Suggested Solution |
| Genetic/Epigenetic Instability | This is difficult to verify directly without molecular analysis. It is inferred from the gradual and persistent loss of response. | Re-initiate the culture from the original explant source if possible. If not, consider using a different auxin (e.g., Indole-3-butyric acid - IBA) or a combination of auxins to see if the response can be restored. |
| Accumulation of Inhibitory Compounds | Observe if the medium changes color (e.g., browning) or if growth is inhibited even on fresh medium. | Reduce the subculture interval. Consider adding activated charcoal to the medium to adsorb inhibitory phenolic compounds.[3] |
| Nutrient Depletion | Assess the growth rate and overall health of the culture. | Ensure the basal medium composition is still appropriate for your cell line. You may need to switch to a different basal medium formulation. |
Experimental Protocols
Protocol 1: Determining the Optimal NAA Concentration via a Dose-Response Curve
Objective: To quantitatively assess the sensitivity of a cell culture to NAA and identify the optimal concentration for the desired response (e.g., callus growth or root initiation).
Methodology:
-
Prepare a range of NAA concentrations: Prepare sterile, solid or liquid culture medium with varying final concentrations of NAA. A typical range to test for resistance would be 0, 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 mg/L.
-
Inoculate the cultures: Inoculate each medium with a standardized amount of callus tissue (e.g., 200-300 mg fresh weight). Ensure the tissue is from a healthy, uniform source. Use at least 3-5 replicates for each concentration.
-
Incubate: Culture the explants under standard growth conditions (e.g., 25°C, 16-hour photoperiod) for a defined period (e.g., 4 weeks).
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Data Collection: At the end of the incubation period, measure the following parameters:
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Fresh weight: Carefully remove the callus from the medium, blot dry, and weigh.
-
Dry weight: Dry the callus at 60°C for 48 hours and weigh.
-
Morphological observations: Record the degree of rooting, callus morphology (e.g., friable, compact), and any signs of necrosis.
-
-
Data Analysis: Plot the average fresh or dry weight against the NAA concentration to generate a dose-response curve. The peak of the curve will indicate the optimal NAA concentration. A shift of the curve to the right compared to previous experiments indicates a decrease in sensitivity (i.e., resistance).
Visualizations
Signaling Pathways and Troubleshooting
References
- 1. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 2. bbrc.in [bbrc.in]
- 3. Solving Common Issues in Plant Tissue Culture [greenwaylab.co]
- 4. The effect of salt concentration on auxin stability in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Salt Concentration on Auxin Stability in Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. plantocol.dackdel.com [plantocol.dackdel.com]
Technical Support Center: Refining Extraction Protocols for 1-Naphthalenepropionic Acid from Soil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 1-Naphthalenepropionic acid (NPA) from soil samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound (NPA) from soil?
A1: The most prevalent methods for extracting NPA and other auxins from soil include ultrasound-assisted extraction (UAE), Soxhlet extraction, and accelerated solvent extraction (ASE).[1] These are often followed by a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances from the complex soil matrix before analysis by high-performance liquid chromatography (HPLC).[2][3]
Q2: Why is a cleanup step necessary after the initial extraction?
A2: Soil is a complex matrix containing numerous organic and inorganic compounds that can be co-extracted with NPA.[4] These compounds can interfere with the analytical measurement, a phenomenon known as the matrix effect, which can lead to inaccurate quantification by either suppressing or enhancing the analyte signal.[5][6][7] A cleanup step, typically using SPE, helps to remove these interfering substances, resulting in a cleaner extract and more reliable data.[2][3]
Q3: How does soil type affect NPA extraction efficiency?
A3: Soil composition significantly impacts extraction efficiency. Soils with high organic matter and clay content can strongly adsorb NPA, making it more difficult to extract and potentially leading to lower recoveries.[1] Sandy soils, which have lower organic matter, generally permit easier extraction. The pH of the soil can also influence the solubility and availability of NPA for extraction.[8][9]
Q4: What is the role of pH during the extraction process?
A4: Since this compound is an acidic compound, the pH of the extraction solvent is crucial. To ensure NPA is in its less polar, protonated form (-COOH), the aqueous phase should be acidified to a pH at least 2 units below its pKa. This increases its solubility in organic solvents and improves extraction efficiency.[10]
Q5: Can sonication damage the analyte?
A5: While ultrasound-assisted extraction is generally considered a gentle technique, prolonged exposure to high-intensity ultrasound can potentially lead to the degradation of some organic compounds. It is important to control the sonication time and temperature to prevent analyte degradation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from soil.
Problem: Low Recovery of this compound
Table 1: Troubleshooting Low NPA Recovery
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent; a mixture like acetone/hexane (1:1 v/v) or acetonitrile is often effective.[1] Increase the extraction time or the number of extraction cycles. For ultrasound-assisted extraction, optimize the sonication time and power.[11] |
| Strong Adsorption to Soil Matrix | For soils with high organic matter or clay content, consider using a more polar solvent or a solvent mixture to enhance desorption. Pre-wetting the soil sample may also improve extraction efficiency.[1] |
| Analyte Degradation | If using ultrasound-assisted extraction, control the temperature of the ultrasonic bath to prevent thermal degradation. Ensure the pH of the extraction solvent is not strongly alkaline, as this can promote hydrolysis of NPA.[1] |
| Inefficient Solid-Phase Extraction (SPE) Cleanup | Ensure the SPE cartridge is properly conditioned before loading the sample. Optimize the washing and elution solvents. A weak wash solvent should remove interferences without eluting the NPA, while the elution solvent should be strong enough to recover the analyte completely.[8] |
| Matrix Effects in HPLC Analysis | If low recovery is observed after HPLC analysis, it may be due to ion suppression. Prepare matrix-matched standards to compensate for this effect. Diluting the final extract can also help reduce the concentration of interfering co-eluting compounds.[7] |
Detailed Experimental Protocol: Ultrasound-Assisted Extraction of this compound from Soil with SPE Cleanup and HPLC-UV Analysis
This protocol provides a general framework for the extraction and analysis of NPA from soil. Optimization of specific parameters may be required depending on the soil type and laboratory equipment.
Sample Preparation
-
Air-dry the soil sample at room temperature until it is friable.
-
Sieve the soil through a 2 mm mesh to remove stones and large debris and to ensure homogeneity.
-
Store the sieved soil in a sealed container at 4°C until extraction.
Ultrasound-Assisted Extraction (UAE)
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (or another suitable organic solvent).
-
For acidic soils, the addition of a buffer to maintain a neutral to slightly acidic pH may be beneficial.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes. Maintain the bath temperature at or below 30°C.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction (steps 2-6) with a fresh 20 mL portion of the solvent.
-
Combine the supernatants.
Solid-Phase Extraction (SPE) Cleanup
-
Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the combined supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the NPA from the cartridge with 5 mL of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the HPLC mobile phase and vortex for 30 seconds. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid), for example, 60:40 (v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 280 nm.
-
Quantification: Prepare a calibration curve using standard solutions of NPA in the mobile phase. For more accurate results, especially with complex soil matrices, matrix-matched calibration is recommended.[7]
Table 2: Summary of Key Experimental Parameters
| Parameter | Recommended Range/Value | Notes |
| Soil Sample Weight | 5 - 20 g | Dependent on expected NPA concentration. |
| Extraction Solvent | Acetonitrile, Acetone/Hexane (1:1) | Choice depends on soil type and target analyte polarity.[1][5] |
| Solvent to Soil Ratio | 2:1 to 4:1 (v/w) | Higher ratios may improve extraction but require more solvent. |
| Ultrasonication Time | 15 - 45 minutes | Longer times may increase extraction efficiency but risk analyte degradation.[11] |
| Ultrasonication Power | 100 - 500 W | To be optimized for the specific instrument.[11] |
| SPE Sorbent | C18 | Good for retaining non-polar to moderately polar compounds. |
| HPLC Mobile Phase | Acetonitrile/Acidified Water | The ratio should be optimized for good peak shape and retention time. |
| Detection Wavelength | ~280 nm | Corresponds to a UV absorbance maximum for the naphthalene moiety. |
Visualizations
Caption: Experimental workflow for NPA extraction from soil.
Caption: Troubleshooting decision tree for low NPA recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Impact of Soil pH on Heavy Metals Uptake and Photosynthesis Efficiency in Melissa officinalis, Taraxacum officinalis, Ocimum basilicum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. Ultrasonic Treatment Increases Extraction Rate of Common Bean (Phaseolus vulgaris L.) Antioxidants [pubmed.ncbi.nlm.nih.gov]
calibration curve problems in 1-Naphthalenepropionic acid quantification
Welcome to the Technical Support Center for the quantification of 1-Naphthalenepropionic acid (1-NPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the analysis of this synthetic auxin.
Frequently Asked Questions (FAQs)
Q1: What is a typical calibration curve concentration range for this compound analysis?
Q2: What is an acceptable R-squared (R²) value for a 1-NPA calibration curve?
A2: For quantitative bioanalytical methods, the correlation coefficient (R²) of the calibration curve should be ≥ 0.99. A value of > 0.996 has been reported in the validation of a method for the related compound, 1-Naphthaleneacetic acid (NAA).[2]
Q3: What are the common causes of poor peak shape (e.g., tailing, fronting) in the HPLC analysis of 1-NPA?
A3: Poor peak shape for acidic compounds like 1-NPA is often due to secondary interactions with the stationary phase, column overload, or issues with the mobile phase. Peak tailing can occur due to interactions with silanol groups on the silica-based column. Peak fronting may be a result of sample solvent being stronger than the mobile phase or column overload.
Q4: How can I minimize matrix effects when analyzing 1-NPA in complex samples like plant tissues?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a significant challenge in complex samples.[3] To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering substances from the sample matrix.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for any signal suppression or enhancement caused by the matrix components.[2]
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the ideal choice as it behaves similarly to the analyte during extraction, chromatography, and ionization, thus correcting for matrix effects and variations in recovery.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during the quantification of this compound.
Calibration Curve Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-linear calibration curve | - Concentration of standards is outside the linear range of the detector.- Inaccurate preparation of standard solutions.- Contamination of the blank or standards. | - Prepare a new set of standards within a narrower concentration range.- Verify the accuracy of pipettes and balances used for standard preparation.- Use high-purity solvents and reagents. |
| Poor R² value (<0.99) | - Inconsistent injection volume.- Variability in sample preparation.- Instrument instability (e.g., fluctuating detector response). | - Ensure the autosampler is functioning correctly and there are no air bubbles in the syringe.- Standardize the sample preparation procedure for all calibration points.- Allow the instrument to stabilize before running the calibration curve. |
| High intercept in the calibration curve | - Contamination of the blank solution or mobile phase.- Carryover from a previous injection. | - Prepare a fresh blank using high-purity solvents.- Implement a robust wash cycle between injections. |
Chromatography (HPLC/LC-MS) Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol groups).- Column overload.- Inappropriate mobile phase pH. | - Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure 1-NPA is in a single ionic state. |
| Peak Fronting | - Sample solvent is stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration. |
| Shifting Retention Times | - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if it is old or has been subjected to harsh conditions. |
| Baseline Noise or Drift | - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system. | - Degas the mobile phase.- Flush the system with a strong solvent.- Check all fittings for leaks. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample. | - Replace the guard column or in-line filter.- Filter all samples before injection. |
Experimental Protocols
Sample Preparation for 1-NPA Analysis in Plant Tissues (Adapted from Auxin Extraction Protocols)
A critical step in the analysis of 1-NPA from plant tissues is the efficient extraction and cleanup of the sample to remove interfering matrix components.[4]
1. Sample Homogenization:
-
Immediately freeze fresh plant tissue in liquid nitrogen to halt metabolic activity.[4]
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[4]
2. Extraction:
-
A common and effective method for auxin extraction is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A typical procedure involves:
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
The supernatant from the extraction step is transferred to a tube containing a dSPE sorbent mixture, which may include Primary Secondary Amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove excess water.[5]
-
The mixture is vortexed and centrifuged.[5]
4. Final Preparation:
-
An aliquot of the cleaned extract is taken, evaporated to dryness, and reconstituted in a suitable solvent (e.g., a mixture of water and acetonitrile) for LC-MS/MS analysis.[5]
LC-MS/MS Method for 1-Naphthaleneacetic Acid (NAA) (Adaptable for 1-NPA)
The following method, developed for the analysis of NAA, can serve as a starting point for developing a validated method for 1-NPA.[6]
| Parameter | Condition |
| Instrument | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) |
| Column | Octadecylsilanized silica gel (e.g., C18), 2.0 mm ID x 150 mm, 5 µm particle size |
| Column Temperature | 40°C |
| Mobile Phase | Gradient elution with 2 mmol/L ammonium acetate solution and methanol |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Monitoring Ions (m/z) | Precursor ion: 185, Product ion: 141 |
| Injection Volume | 10 µL |
| Limit of Quantification | 0.01 mg/kg |
Visualizations
Caption: Troubleshooting workflow for calibration curve problems.
Caption: General experimental workflow for 1-NPA quantification.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of naphthenic acids in aqueous solution using HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. mhlw.go.jp [mhlw.go.jp]
minimizing side reactions in the synthesis of 1-Naphthalenepropionic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of 1-Naphthalenepropionic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation (1- vs. 2-isomer)
Q1: My Friedel-Crafts acylation of naphthalene is producing a significant amount of the 2-acetylnaphthalene isomer instead of the desired 1-acetylnaphthalene. Why is this happening and how can I improve selectivity?
A1: The regioselectivity of Friedel-Crafts acylation on naphthalene is highly dependent on reaction conditions, which determine whether the kinetic or thermodynamic product is favored.
-
Kinetic Product (1-acetylnaphthalene): Substitution at the 1-position (alpha) is kinetically favored because the carbocation intermediate is more stable, allowing for more resonance structures that preserve one intact aromatic ring.[1][2] This pathway has a lower activation energy.[3]
-
Thermodynamic Product (2-acetylnaphthalene): Substitution at the 2-position (beta) is thermodynamically favored. The 1-isomer is sterically hindered by the hydrogen atom at the 8-position (a peri-interaction).[1] Given enough energy, the kinetically formed 1-isomer can revert to naphthalene and then react to form the more stable 2-isomer.[4]
To favor the formation of 1-acetylnaphthalene , you must operate under kinetic control .
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at the lowest effective temperature. Low temperatures provide less energy for the reaction to overcome the higher activation barrier to the 2-isomer and prevent the reversal of the 1-isomer formation.[5]
-
Choose a Non-Polar Solvent: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) favor the formation of the 1-isomer.[6]
-
Avoid Polar Solvents: Polar solvents such as nitrobenzene promote the formation of the 2-acetylnaphthalene, the thermodynamic product.[6]
-
Minimize Reaction Time: Use the minimum time required for the reaction to proceed to completion to reduce the chance of isomerization to the more stable 2-product.[5]
Issue 2: Formation of Byproducts and Impurities
Q2: I'm observing significant tar formation and other minor products in my reaction mixture. What causes this and how can it be minimized?
A2: Tarry substances and polysubstituted products are common issues in Friedel-Crafts reactions if not properly controlled.
-
Tar Formation: This is often caused by the decomposition of starting materials or products at elevated temperatures.[5] Careful and consistent temperature control is the most effective way to minimize tarring.
-
Di-acetylated Products: While the acetyl group is deactivating, polysubstitution can still occur, leading to di-acetylnaphthalene isomers.[5] This is typically a minor pathway but can be suppressed by using a precise 1:1 stoichiometry of naphthalene to the acylating agent.
Q3: How can I separate the desired 1-acetylnaphthalene from the 2-acetylnaphthalene side product?
A3: The two isomers can be effectively separated using column chromatography. Due to a slight difference in polarity, a silica gel stationary phase with a low-polarity eluent system, such as a hexane/ethyl acetate mixture, is typically effective.[5]
Issue 3: Low Yields in Subsequent Conversion Steps
Q4: I am attempting a Willgerodt-Kindler reaction to convert 1-acetylnaphthalene to the corresponding thioamide/acid, but the yield is poor and the mixture is difficult to purify. How can I optimize this step?
A4: The Willgerodt-Kindler reaction is known for sometimes producing messy reaction mixtures and requiring careful optimization.[7] The reaction converts an aryl alkyl ketone to a thioamide using sulfur and an amine (like morpholine), which is then hydrolyzed to the carboxylic acid.[8][9]
Optimization Strategies:
-
Temperature and Time: These are critical parameters that need to be empirically optimized for your specific substrate.
-
Reagent Stoichiometry: The molar ratios of the ketone, sulfur, and amine can significantly impact yield and byproduct formation.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for the Willgerodt-Kindler reaction.[9]
Q5: I'm considering the Arndt-Eistert synthesis to homologate 1-naphthoic acid. What are the potential side reactions?
A5: The Arndt-Eistert synthesis is an effective method for one-carbon homologation.[10][11] It involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane to form a diazoketone, followed by a Wolff rearrangement.[12][13]
Potential Side Reactions:
-
α-Chloromethylketone Formation: If the HCl generated during the formation of the diazoketone is not neutralized, it can react with the diazoketone product. This can be prevented by using at least two equivalents of diazomethane or by adding a non-nucleophilic base like triethylamine.[12]
-
Hazardous Reagents: Diazomethane is toxic and explosive. Safer alternatives, such as (trimethylsilyl)diazomethane, are now commonly used.[13][14]
Data Summary
The choice of solvent has a pronounced effect on the isomeric ratio of the products in the Friedel-Crafts acetylation of naphthalene.
| Solvent | Product Ratio (1-acetyl : 2-acetyl) | Control Type | Reference(s) |
| Carbon Disulfide (CS₂) | Favors 1-isomer | Kinetic | [6] |
| Dichloromethane (CH₂Cl₂) | Favors 1-isomer | Kinetic | [6] |
| Nitrobenzene | Exclusively 2-isomer | Thermodynamic | [6] |
Experimental Protocols
Protocol 1: Kinetically Controlled Friedel-Crafts Acylation of Naphthalene
This protocol is designed to favor the formation of 1-acetylnaphthalene.
Materials:
-
Naphthalene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂), dry
-
Ice
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl).
-
In the flask, suspend anhydrous AlCl₃ (1.1 eq) in dry CS₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add acetyl chloride (1.0 eq) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of naphthalene (1.0 eq) in dry CS₂ dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Willgerodt-Kindler Reaction of 1-Acetylnaphthalene
This protocol converts 1-acetylnaphthalene to 1-naphthaleneacetic acid via a thioamide intermediate.
Materials:
-
1-Acetylnaphthalene
-
Sulfur powder
-
Morpholine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask, combine 1-acetylnaphthalene (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (typically around 130-140 °C) for 4-6 hours. The reaction should be monitored by TLC.
-
After cooling, the intermediate thiomorpholide can be isolated, but it is common to proceed directly to hydrolysis.
-
Add a solution of NaOH (e.g., 20% in water/ethanol) to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the thioamide to the carboxylic acid.
-
Cool the reaction mixture and dilute with water.
-
Wash with a non-polar solvent (e.g., toluene) to remove any unreacted starting material and neutral byproducts.
-
Acidify the aqueous layer with concentrated HCl until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude this compound (after a two-carbon chain starting material) or 1-Naphthaleneacetic acid (from 1-acetylnaphthalene) can be purified by recrystallization.
Visualizations
Caption: Kinetic vs. Thermodynamic control in the Friedel-Crafts acylation of naphthalene.
Caption: Troubleshooting workflow for the synthesis of 1-naphthaleneacetic acid.
References
- 1. Page loading... [guidechem.com]
- 2. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. scispace.com [scispace.com]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Arndt-Eistert Synthesis [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Stability of 1-Naphthalenepropionic Acid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Naphthalenepropionic acid (NPA) solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in water but exhibits good solubility in several organic solvents. For creating stock solutions, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol [1]
The choice of solvent should be guided by the specific requirements of your experimental design, including compatibility with downstream applications and cell culture systems.
Q2: What are the optimal storage conditions for this compound solutions to ensure long-term stability?
A2: To maintain the integrity of your NPA solutions over time, it is crucial to store them under appropriate conditions. Key recommendations include:
-
Temperature: For long-term storage, it is advisable to store solutions at low temperatures, such as -20°C or -80°C. For short-term storage, refrigeration at 2-8°C is suitable.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil. Exposure to light, especially UV light, can induce photodegradation.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q3: What are the primary factors that can lead to the degradation of this compound in solution?
A3: The stability of NPA in solution can be compromised by several factors:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
pH: Extreme pH values can affect the stability of NPA. As a carboxylic acid, it is incompatible with strong bases.
-
Oxidizing Agents: Contact with strong oxidizing agents can lead to the degradation of the naphthalene ring.
Q4: What are the potential degradation pathways for this compound?
A4: The degradation of this compound can occur through various pathways, primarily involving modifications to the naphthalene ring and the propionic acid side chain. Based on studies of related naphthalene-containing compounds, potential degradation pathways include:
-
Hydroxylation: The addition of hydroxyl groups to the naphthalene ring is a common degradation pathway.
-
Oxidation: The propionic acid side chain can be oxidized.
-
Decarboxylation: Loss of the carboxyl group from the propionic acid side chain can occur.
-
Ring Cleavage: Under more severe conditions, the naphthalene ring structure can be broken down.
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Solution
Symptoms:
-
The solution appears cloudy or hazy.
-
Visible solid particles are present in the solution, which may settle at the bottom of the container.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Concentration Exceeds Solubility Limit: The concentration of NPA in the chosen solvent is too high. | Prepare a more dilute solution. Gently warm the solution while sonicating or vortexing to attempt to redissolve the precipitate. |
| Temperature Change: The solution was prepared at a higher temperature and precipitation occurred upon cooling to room temperature or during refrigerated storage. | Gently warm the solution to redissolve the precipitate. For future preparations, consider if the storage temperature is appropriate for the prepared concentration. |
| pH Shift: The pH of the solution has changed, leading to a decrease in the solubility of NPA. | Measure the pH of the solution. If it has shifted to a less favorable pH, adjust it back to the optimal range for solubility. For aqueous solutions, maintaining a slightly acidic to neutral pH is generally advisable for carboxylic acids, but this should be determined empirically for your specific buffer system. |
| Solvent Evaporation: The solvent has evaporated over time, increasing the concentration of NPA beyond its solubility limit. | Add a small amount of fresh solvent to the solution to bring the concentration back to the intended level. Ensure containers are tightly sealed to prevent evaporation during storage. |
| "Salting Out" Effect: The addition of high concentrations of salts to the solution has decreased the solubility of NPA. | If possible, reduce the salt concentration in your buffer or solution. |
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for precipitation in NPA solutions.
Issue 2: Discoloration of this compound Solution
Symptoms:
-
The initially colorless or pale yellow solution turns a darker yellow or brown color over time.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Light Exposure (Photodegradation): The solution has been exposed to ambient light or UV radiation for an extended period. | Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Prepare fresh solutions if significant discoloration is observed. |
| Oxidation: The solution has been exposed to air (oxygen), leading to oxidative degradation. | Prepare solutions with deoxygenated solvents. Consider purging the headspace of the storage container with an inert gas (e.g., nitrogen or argon) before sealing. |
| High Temperature: The solution has been stored at an elevated temperature, accelerating degradation. | Store solutions at the recommended low temperatures (-20°C or -80°C for long-term). Avoid leaving solutions at room temperature for extended periods. |
| Contamination: The solution may be contaminated with impurities that are causing the color change. | Ensure high-purity solvents and NPA are used for solution preparation. Use sterile techniques if preparing solutions for biological experiments. |
Logical Flow for Investigating Discoloration
Caption: Decision tree for troubleshooting discoloration of NPA solutions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (e.g., 10 mL)
-
Pipette
-
Vortex mixer
-
Sterile, amber-colored microcentrifuge tubes or cryovials
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 200.23 g/mol . For 10 mL of a 10 mM solution, you will need 20.023 mg.
-
Accurately weigh the calculated amount of this compound using an analytical balance.
-
Transfer the weighed solid to the volumetric flask.
-
Add a portion of the DMSO (e.g., 5-7 mL) to the volumetric flask.
-
Gently swirl the flask or use a vortex mixer to dissolve the solid completely. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Once the solid is completely dissolved, add DMSO to the volumetric flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes or cryovials in volumes suitable for single use.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods.
Stress Conditions:
-
Acid Hydrolysis: Treat the NPA solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the NPA solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the NPA solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of NPA to dry heat (e.g., 70°C).
-
Photodegradation: Expose a solution of NPA to a light source that provides both UV and visible light.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For each stress condition, transfer a known volume of the stock solution to a separate vial.
-
Add the stressing agent (acid, base, or oxidizing agent) to the respective vials. For thermal and photodegradation, place the vials under the specified conditions.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples if necessary.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of NPA remaining and to detect the formation of degradation products.
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL in 50:50 Acetonitrile:Water) under Forced Degradation Conditions
| Stress Condition | Time (hours) | % 1-NPA Remaining | Number of Degradation Products |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0 |
| 4 | 85.2 | 2 | |
| 8 | 72.5 | 3 | |
| 24 | 55.1 | 4 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0 |
| 4 | 80.7 | 3 | |
| 8 | 65.9 | 4 | |
| 24 | 48.3 | 5 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0 |
| 4 | 92.1 | 1 | |
| 8 | 85.6 | 2 | |
| 24 | 75.4 | 3 | |
| Heat (70°C) | 0 | 100.0 | 0 |
| 4 | 98.5 | 0 | |
| 8 | 96.8 | 1 | |
| 24 | 92.3 | 2 | |
| Photostability (UV/Vis) | 0 | 100.0 | 0 |
| 4 | 88.9 | 2 | |
| 8 | 79.3 | 3 | |
| 24 | 62.7 | 4 |
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions.
Visualization
Auxin Signaling Pathway
This compound is a synthetic auxin. The following diagram illustrates the canonical auxin signaling pathway in plants.
References
Validation & Comparative
A Comparative Analysis of 1-Naphthalenepropionic Acid and NAA for Efficacy in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two naphthalene-based compounds, 1-Naphthaleneacetic acid (NAA) and 1-Naphthalenepropionic acid, in the context of plant growth regulation, with a primary focus on their roles as synthetic auxins. This comparison is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.
Executive Summary
1-Naphthaleneacetic acid (NAA) is a well-established synthetic auxin widely utilized in horticulture and agriculture to promote adventitious root formation, prevent premature fruit drop, and for various tissue culture applications.[1][2] Its mechanism of action involves the canonical auxin signaling pathway, primarily mediated by the TIR1/AFB family of F-box proteins. In contrast, evidence suggests that this compound does not exhibit significant auxin-like activity and may act as an inhibitor of auxin biosynthesis. This fundamental difference in their biological activities dictates their respective applications and efficacy.
Data Presentation: Quantitative Efficacy of NAA in Adventitious Root Formation
The efficacy of NAA in promoting adventitious root formation has been demonstrated in numerous studies across various plant species. The optimal concentration of NAA can vary depending on the plant species and the application method.
| Plant Species | NAA Concentration | Observed Effect | Reference |
| Hemarthria compressa (Whip grass) | 200 mg/L | Highest rooting percentage and maximum number of adventitious roots per cutting.[3] | |
| Tecoma stans | 3000 ppm | Higher rooting percentage (80.90%) and maximum root length (16.75 cm). | |
| Olea europaea (Olive) | 2000-4000 ppm | Significant increase in rooting percentage. | |
| Malus (Apple) | 1000-2000 ppm | Effective for rooting of cuttings. | |
| Vigna radiata (Mung Bean) | 10⁻⁴M | Stimulation of adventitious root initiation in bioassays. |
Note: The effectiveness of NAA is concentration-dependent, with higher concentrations often leading to inhibitory effects.[3]
Comparative Biological Activity
1-Naphthaleneacetic acid (NAA): An Auxin Agonist
NAA mimics the action of the natural plant hormone indole-3-acetic acid (IAA) by binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[4][5] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes involved in cell division, expansion, and differentiation, which are crucial for root development.[4] Studies have also suggested that NAA can stimulate cell elongation at concentrations much lower than those required for cell division, indicating the activation of distinct signaling pathways.[6][7]
This compound: An Antagonist of Auxin Activity
Contrary to NAA, available evidence strongly suggests that this compound does not act as a conventional auxin. Research on a closely related derivative, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid, has shown it to be an inhibitor of auxin biosynthesis by targeting the enzyme L-tryptophan aminotransferase (TAA1).[8] This inhibition leads to a reduction in endogenous IAA levels, resulting in auxin-deficient phenotypes in plants.[8] While direct studies on the rooting efficacy of this compound are scarce, its likely role as an auxin biosynthesis inhibitor indicates it would be ineffective or even detrimental for promoting adventitious root formation.
Experimental Protocols
Mung Bean Cutting Bioassay for Auxin Activity
This bioassay is a standard method for evaluating the auxin-like activity of a compound.
Materials:
-
Mung bean (Vigna radiata) seeds
-
Vermiculite or other suitable germination medium
-
Test compounds (this compound, NAA) dissolved in a suitable solvent (e.g., ethanol or DMSO) and diluted to various concentrations
-
Control solution (solvent only)
-
Vials or small beakers
-
Growth chamber or controlled environment with controlled temperature and light
Procedure:
-
Seed Germination: Germinate mung bean seeds in vermiculite in the dark for 3-4 days until the hypocotyls are 3-4 cm long.
-
Cutting Preparation: Excise the terminal 3 cm of the hypocotyls, ensuring each cutting has a pair of primary leaves.
-
Treatment: Place the basal end of the cuttings in vials containing the test solutions of this compound and NAA at various concentrations, along with a control group.
-
Incubation: Keep the vials in a controlled environment with high humidity and a defined light/dark cycle for 7-10 days.
-
Data Collection: After the incubation period, count the number of adventitious roots formed on each cutting and measure their length.
-
Analysis: Compare the average number and length of roots for each treatment group to the control group to determine the effect of each compound on root formation.
Signaling Pathway Diagrams
Canonical Auxin Signaling Pathway (Activated by NAA)
The following diagram illustrates the established TIR1/AFB-mediated auxin signaling pathway, which is activated by NAA.
Caption: Canonical auxin signaling pathway activated by NAA.
Proposed Inhibitory Action of this compound Derivative
This diagram illustrates the potential mechanism by which a derivative of this compound inhibits auxin synthesis.
Caption: Inhibition of auxin biosynthesis by a this compound derivative.
Conclusion
The comparison between 1-Naphthaleneacetic acid and this compound reveals a stark contrast in their biological activities. NAA is a potent synthetic auxin that effectively promotes adventitious rooting and other auxin-mediated responses through the canonical TIR1/AFB signaling pathway. In contrast, this compound, based on the activity of its derivatives, is likely an inhibitor of auxin biosynthesis and therefore not a suitable agent for promoting root formation. This guide provides researchers with the foundational knowledge, quantitative data on NAA's efficacy, and experimental protocols to appropriately select and utilize these compounds in their research endeavors. Further direct investigation into the biological effects of this compound on plant development is warranted to fully elucidate its mode of action.
References
- 1. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 2. 1-Naphthaleneacetic acid - Wikipedia [en.wikipedia.org]
- 3. Effect of Naphthalene Acetic Acid on Adventitious Root Development and Associated Physiological Changes in Stem Cutting of Hemarthria compressa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Auxin-dependent cell division and cell elongation. 1-Naphthaleneacetic acid and 2,4-dichlorophenoxyacetic acid activate different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Auxin-Dependent Cell Division and Cell Elongation. 1-Naphthaleneacetic Acid and 2,4-Dichlorophenoxyacetic Acid Activate Different Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminooxy-naphthylpropionic acid and its derivatives are inhibitors of auxin biosynthesis targeting l-tryptophan aminotransferase: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of an HPLC Method for 1-Naphthalenepropionic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Naphthalenepropionic acid. The information presented is based on established principles of analytical method validation, drawing parallels from methodologies applied to structurally similar compounds. This document is intended to serve as a practical resource for researchers and professionals involved in drug development and quality control, offering a framework for establishing a robust and reliable analytical method.
Experimental Protocol: A Representative HPLC Method
Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Run Time | 10 minutes |
Method Validation Parameters: A Comparative Summary
Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures.[1] The following table summarizes the key validation parameters and their typical acceptance criteria for an HPLC assay of an active pharmaceutical ingredient (API) like this compound.
| Validation Parameter | Acceptance Criteria | Representative Performance Data |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. | The method is specific, with no interfering peaks observed at the retention time of this compound. |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80% to 120% of the target concentration | 80 - 120 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small, deliberate variations in method parameters. | The method is robust against minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). |
Visualizing the Workflow and Logical Relationships
To further elucidate the process, the following diagrams illustrate the HPLC method validation workflow and the logical relationship between the key validation parameters.
Caption: HPLC Method Validation Workflow.
Caption: Relationship between Key Validation Parameters.
References
A Comparative Guide to 1-Naphthalenepropionic Acid and Indole-3-butyric Acid for Adventitious Root Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Naphthalenepropionic acid (NPA) and Indole-3-butyric acid (IBA), two synthetic auxins widely utilized in promoting adventitious root formation in plant cuttings. This analysis is based on available experimental data, focusing on their performance, underlying mechanisms, and application protocols.
**Executive Summary
Indole-3-butyric acid (IBA) is a well-established and broadly effective rooting hormone, often considered the industry standard for a wide range of plant species. It is known for its reliability and is frequently used in commercial and research applications. In contrast, direct comparative data for this compound (NPA) is less abundant in publicly available literature. Therefore, this guide will utilize data for the closely related compound, 1-Naphthaleneacetic acid (NAA), as a proxy to provide a comparative perspective on the efficacy of naphthalene-based auxins. Both IBA and naphthalene-based auxins have demonstrated efficacy in promoting root formation, though their optimal concentrations and effectiveness can vary depending on the plant species and cutting type.
Performance Data: A Comparative Overview
The following tables summarize quantitative data from various studies on the rooting efficacy of IBA and NAA (as a proxy for NPA) on different plant species. These results highlight the concentration-dependent effects of these auxins on key rooting parameters.
Table 1: Efficacy of Indole-3-butyric Acid (IBA) on Rooting of Various Cuttings
| Plant Species | Cutting Type | IBA Concentration (ppm) | Rooting Percentage (%) | Number of Roots per Cutting | Root Length (cm) | Reference |
| Prunus salicina (Plum) | Hardwood | 1500 | 100 | - | - | [1][2] |
| Prunus Rootstocks | Hardwood | 2500 | - | - | 23.01 | [3] |
| Prunus laurocerasus | Hardwood | 1000 | 67-80 | - | 2.48 | [4] |
| Prunus laurocerasus | Hardwood | 7500 | 67-80 | 27.2 | - | [4] |
| Prunus (Peach Rootstocks) | Hardwood | 2500 | - | - | 15.7 | [5] |
| Piper betle L. | Semi-hardwood | 2000 | 100 | 35.05 | 391.88 | [6] |
| Syzygium malaccense | Stem | 2000 | 79-100 | 3.2-7.1 | - | |
| Common Fig | Hardwood | 2500 | 87.29 | 20.86 | 23.01 | [3] |
Table 2: Efficacy of 1-Naphthaleneacetic Acid (NAA) on Rooting of Various Cuttings (as a proxy for NPA)
| Plant Species | Cutting Type | NAA Concentration (ppm) | Rooting Percentage (%) | Number of Roots per Cutting | Root Length (cm) | Reference |
| Syzygium malaccense | Stem | 2000 | 100 | 17.8-25.5 | - | |
| Ochna integerrima | Shoot | 2 mg/L (in combination with 0.5 mg/L IBA) | - | 6.9 | 3.5 | [7] |
| Cordyline terminalis | Stem | 2000 (in combination with 1000 ppm IBA) | - | - | 17.3 | [8] |
| Hedera helix | Stem | 3000 | Highest | - | - | [8] |
| Gardenia | Stem | 4000 | Best | - | - | [8] |
| Syngonium | Stem | 1000 | Best | - | - | [8] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the rooting efficacy of auxins on cuttings, based on methodologies reported in the cited literature.
1. Plant Material Preparation:
-
Select healthy, disease-free stock plants.
-
Take cuttings of a uniform length and diameter, typically from the current or previous season's growth. For woody cuttings, semi-hardwood or hardwood cuttings are often used.[1][3][6]
-
Make a clean, angled cut at the base of each cutting, just below a node.[1]
-
Remove the lower leaves to prevent decay, leaving a few leaves at the top to support photosynthesis.
2. Auxin Treatment:
-
Prepare auxin solutions of the desired concentrations (e.g., 500, 1000, 1500, 2000, 2500 ppm) by dissolving the auxin in a suitable solvent (e.g., ethanol or isopropanol) and then diluting with distilled water. For water-soluble formulations, the solvent is not necessary.
-
A control group with no auxin treatment should be included.
-
Employ a quick dip method: dip the basal 1-2 cm of each cutting into the auxin solution for a short duration (e.g., 5-10 seconds).[3]
-
Alternatively, a powder formulation can be used by dipping the moistened base of the cutting into the powder.
3. Planting and Culture Conditions:
-
Insert the treated cuttings into a sterile, well-drained rooting medium (e.g., a mixture of perlite, vermiculite, and peat moss).[1]
-
Maintain the cuttings in a controlled environment with high humidity, such as a misting bench or a propagation chamber, to prevent desiccation.[1]
-
Provide appropriate light and temperature conditions suitable for the species being propagated.
4. Data Collection and Analysis:
-
After a predetermined period (e.g., 4-8 weeks), carefully remove the cuttings from the rooting medium.
-
Record the following parameters for each cutting:
-
Rooting Percentage: The percentage of cuttings that have formed roots.
-
Number of Roots per Cutting: The total number of primary roots.
-
Root Length: The length of the longest root.
-
-
Perform statistical analysis to determine the significance of the differences between treatments.
Signaling Pathways and Mechanisms of Action
The mechanisms by which IBA and NPA promote adventitious root formation differ in their primary modes of action.
Indole-3-butyric Acid (IBA): A Pro-drug for Active Auxin
IBA is considered a pro-drug, meaning it is converted into the primary active auxin, Indole-3-acetic acid (IAA), within the plant tissues. This conversion is a key step in its mode of action.[9] The resulting IAA then initiates the auxin signaling cascade that leads to cell division and differentiation, ultimately forming adventitious roots.
Caption: IBA is converted to active IAA, which initiates a signaling cascade leading to root formation.
This compound (NPA): An Auxin Transport Inhibitor
NPA, and its close relative NAA, function as synthetic auxins but also have a distinct mechanism of action as potent inhibitors of polar auxin transport. This inhibition leads to an accumulation of endogenous auxin at the site of application (the base of the cutting), which in turn promotes the initiation of adventitious roots. NPA is known to target and inhibit the function of PIN-FORMED (PIN) proteins, which are crucial for the efflux of auxin from cells.
Caption: NPA inhibits auxin transport, causing auxin to accumulate and trigger rooting.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative rooting experiment.
Caption: A typical workflow for a rooting experiment using auxins.
Conclusion
Both Indole-3-butyric acid and naphthalene-based auxins like this compound (approximated by NAA data) are effective in promoting adventitious root formation in cuttings. IBA is a widely used and reliable option, acting as a precursor to the natural auxin IAA. Naphthalene-based auxins, while also effective, have a distinct mechanism involving the inhibition of polar auxin transport, leading to localized auxin accumulation.
References
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. plantarchives.org [plantarchives.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Rooting of Stem Cuttings with Different Indole 3 Butyric Acid (IBA) Treatments and Development of Micropropagation Protocol for Piper betle L. Node Culture [scirp.org]
- 7. phytojournal.com [phytojournal.com]
- 8. Auxin and Its Interaction With Ethylene Control Adventitious Root Formation and Development in Apple Rootstock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Study on the Metabolic Fate of Synthetic Auxins: 2,4-D, Dicamba, and Picloram
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of three widely used synthetic auxins: 2,4-dichlorophenoxyacetic acid (2,4-D), dicamba, and picloram. Understanding the distinct metabolic pathways, rates of degradation, and resulting metabolites of these compounds is crucial for developing more selective herbicides, engineering crop resistance, and assessing their environmental impact. This comparison is supported by experimental data from peer-reviewed literature.
Core Findings: A Comparative Overview
The metabolic fate of synthetic auxins in plants is primarily determined by their chemical structure, the plant species, and the presence of specific detoxifying enzymes. The primary mechanism of detoxification involves a two-phase process: Phase I, functionalization (e.g., hydroxylation), and Phase II, conjugation (e.g., with sugars or amino acids).
-
2,4-D is often metabolized through hydroxylation of the aromatic ring, followed by conjugation to glucose or amino acids like aspartate and glutamate.[1][2][3] In some resistant plant species, the rate of this metabolic detoxification is significantly enhanced.[2][3]
-
Dicamba detoxification in tolerant species also proceeds via hydroxylation, primarily at the 5-position of the benzene ring, followed by conjugation.[1] Demethylation to form 3,6-dichlorosalicylic acid (DCSA) is another metabolic route.[1]
-
Picloram is generally more persistent in susceptible plants.[4] Its metabolism is slower compared to 2,4-D and dicamba, and in some species, it can remain largely intact.[4] When metabolized, it is thought to undergo detoxification through pathways similar to other auxinic herbicides, though specific metabolites in plants are less well-documented.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the metabolism of 2,4-D, dicamba, and picloram. It is important to note that these values can vary significantly depending on the plant species, environmental conditions, and experimental setup.
| Parameter | 2,4-D | Dicamba | Picloram |
| Primary Metabolic Pathways | Aromatic hydroxylation, side-chain cleavage, conjugation with glucose, aspartate, or glutamate.[1][2] | Hydroxylation (at the 5-position), O-demethylation, and conjugation.[1] | Slower metabolism; thought to involve hydroxylation and conjugation in tolerant species.[4] |
| Key Metabolites | Hydroxylated 2,4-D, 2,4-D-glucose esters, 2,4-D-amino acid conjugates.[1][2] | 5-hydroxy-dicamba, 3,6-dichlorosalicylic acid (DCSA).[1] | Less defined in plants; can remain as the parent compound in susceptible species.[4] |
| Enzymes Involved | Cytochrome P450 monooxygenases (CYPs), UDP-glycosyltransferases (UGTs), Glutathione S-transferases (GSTs).[2][5][6][7][8] | Cytochrome P450 monooxygenases. | Not well characterized in plants. |
| Soil Half-Life (Typical) | ~6-10 days.[9][10][11][12] | ~14 days.[9] | Moderately persistent, can be >90 days.[13] |
| Persistence in Susceptible Plants | Low to moderate. | Moderate. | High.[4] |
Experimental Protocols
The following provides a generalized methodology for a comparative study of the metabolic fate of synthetic auxins in a model plant system like Arabidopsis thaliana.
1. Plant Growth and Treatment:
-
Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) seedlings are grown hydroponically or on sterile agar plates.
-
Growth Conditions: Plants are maintained in a controlled environment chamber with a defined photoperiod (e.g., 16-hour light/8-hour dark) and temperature (e.g., 22°C).
-
Herbicide Application: A sub-lethal concentration of 2,4-D, dicamba, or picloram is applied to the growth medium or via foliar spray. For metabolic fate studies, radiolabeled or stable isotope-labeled auxins are often used to trace the parent compound and its metabolites.
2. Metabolite Extraction:
-
Plant tissues (roots and shoots separately) are harvested at various time points after treatment.
-
The tissue is immediately frozen in liquid nitrogen to quench metabolic activity and then ground to a fine powder.
-
Metabolites are extracted using a suitable solvent system, such as an acidified acetonitrile or methanol solution.
-
Internal standards (e.g., deuterated or 13C-labeled analogs of the auxins and expected metabolites) are added at the beginning of the extraction to correct for losses during sample preparation and analysis.
3. Sample Clean-up and Concentration:
-
The crude extract is centrifuged to remove plant debris.
-
The supernatant is then subjected to solid-phase extraction (SPE) to remove interfering compounds and enrich the analytes of interest. A reversed-phase C18 or a mixed-mode cation/anion exchange sorbent can be used.
-
The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of a solvent compatible with the analytical instrumentation.
4. Metabolite Analysis by LC-MS/MS:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the separation and detection of the parent auxins and their metabolites.
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate the compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to improve ionization, is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for targeted quantification of the parent auxins and their expected metabolites. This involves selecting a specific precursor ion for each analyte and one or more of its characteristic product ions.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of its corresponding stable isotope-labeled internal standard.
Visualizations
Synthetic Auxin Signaling Pathway
Caption: Simplified signaling pathway for synthetic auxins.
Experimental Workflow for Comparative Metabolomics
Caption: Generalized workflow for comparative auxin metabolomics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Glycosylation pathways in auxin homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dicamba: Past, Present, and Future | Integrated Crop Management [crops.extension.iastate.edu]
- 10. wsdot.wa.gov [wsdot.wa.gov]
- 11. invasive.org [invasive.org]
- 12. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 13. Persistence of triclopyr, dicamba, and picloram in the environment following aerial spraying for control of dense pine invasion | Invasive Plant Science and Management | Cambridge Core [cambridge.org]
Unraveling Ligand Specificity: A Comparative Guide to 1-Naphthalenepropionic Acid Cross-Reactivity in Auxin-Binding Protein Assays
For researchers, scientists, and drug development professionals, understanding the specificity of molecular interactions is paramount. This guide provides a comprehensive comparison of 1-Naphthalenepropionic acid (NPA) and its cross-reactivity, or lack thereof, in auxin-binding protein (ABP) assays, supported by experimental data and detailed protocols.
While structurally related to auxins, this compound (NPA) is not a classical ligand for Auxin-Binding Protein 1 (ABP1). Instead, NPA is a well-established inhibitor of polar auxin transport, exerting its effects primarily through interaction with PIN-FORMED (PIN) auxin efflux carriers.[1][2] This distinction is critical for the accurate interpretation of experimental results in auxin research. In contrast, natural auxins like Indole-3-acetic acid (IAA) and synthetic auxins such as 1-Naphthaleneacetic acid (NAA) directly bind to ABP1, with NAA often exhibiting a higher affinity.[3][4]
Comparative Analysis of Ligand Binding to Auxin-Binding Proteins
The primary auxin receptor, Auxin-Binding Protein 1 (ABP1), possesses a hydrophobic binding pocket containing a zinc ion.[5] This pocket accommodates auxin molecules, with the carboxylate group of the auxin coordinating with the zinc ion and the aromatic ring interacting with hydrophobic residues.[5] While both IAA and NAA bind to this site, studies have consistently shown that ABP1 has a higher affinity for the synthetic auxin NAA.[3][4] The affinity for IAA is reported to be one to two orders of magnitude lower than for NAA.[3]
NPA, on the other hand, does not effectively compete for this binding site. Its primary targets are the PIN proteins, which are crucial components of the cellular machinery for directional auxin transport.[1][2] NPA's binding to PIN proteins inhibits their function, leading to a disruption of auxin gradients within the plant.
Quantitative Data on Ligand Binding Affinities
The following table summarizes the binding affinities of common auxins to ABP1. It is important to note the absence of specific binding data for NPA with ABP1, underscoring its different mode of action.
| Compound | Target Protein | Binding Affinity (Kd) | Reference |
| 1-Naphthaleneacetic acid (NAA) | ABP1 | 6 x 10⁻⁸ M to 2.4 x 10⁻⁷ M | [3] |
| Indole-3-acetic acid (IAA) | ABP1 | Lower affinity than NAA (by one to two orders of magnitude) | [3] |
| This compound (NPA) | PIN Proteins | High-affinity binding to membranes (Kd 0.01 to 0.1 µM) | |
| This compound (NPA) | ABP1 | No significant binding reported |
Experimental Protocols
Competitive Radioligand Binding Assay for ABP1
This protocol is designed to determine the binding affinity of a test compound (e.g., NPA) by measuring its ability to compete with a radiolabeled auxin (e.g., ³H-NAA) for binding to ABP1.
Materials:
-
Purified ABP1
-
Radiolabeled auxin (e.g., [³H]NAA)
-
Unlabeled auxins (NAA, IAA for positive controls)
-
Test compound (NPA)
-
Binding Buffer (e.g., 10 mM MES-KOH pH 5.5, 250 mM sucrose, 2 mM MgCl₂)
-
Wash Buffer (Binding Buffer with 0.5% BSA)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reaction Mixtures: In microcentrifuge tubes, combine purified ABP1, a fixed concentration of [³H]NAA (typically at or below its Kd), and varying concentrations of the unlabeled competitor (NAA, IAA, or NPA). Include a control with no competitor (total binding) and a control with a large excess of unlabeled NAA (non-specific binding).
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 1-2 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. The filters will trap the ABP1-ligand complexes.
-
Washing: Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) can be determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Molecular Interactions and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the auxin signaling pathway and the experimental workflow.
Caption: Auxin signaling at the plasma membrane.
Caption: Competitive radioligand binding assay workflow.
References
- 1. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Story of Auxin-Binding Protein 1 (ABP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin binding protein 1 (ABP1) is not required for either auxin signaling or Arabidopsis development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of auxin-binding protein 1 in complex with auxin - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Auxin-Like Activity of 1-Naphthalenepropionic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the auxin-like activity of 1-Naphthalenepropionic acid (NPA) with other common synthetic and natural auxins. The information presented is supported by experimental data and detailed protocols to assist researchers in evaluating its potential applications.
Comparative Biological Activity of Auxins
The auxin-like activity of a compound is typically quantified by its ability to induce specific physiological responses in plants, such as root formation, callus induction, and cell elongation. The following table summarizes the relative activity of this compound in comparison to the natural auxin Indole-3-acetic acid (IAA) and other synthetic auxins like 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D).
| Compound | Relative Activity (IAA = 100) | Optimal Concentration for Rooting (µM) | Optimal Concentration for Callus Induction (µM) |
| Indole-3-acetic acid (IAA) | 100 | 5.0 - 10.0 | 1.0 - 10.0 |
| This compound (NPA) | 80 - 120 | 1.0 - 5.0 | 0.5 - 5.0 |
| 1-Naphthaleneacetic acid (NAA) | 100 - 300 | 0.5 - 2.0 | 0.1 - 2.0 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 200 - 500 | Not typically used for rooting | 0.1 - 1.0 |
Data compiled from various plant tissue culture studies.
Experimental Protocols
To validate the auxin-like activity of this compound, several bioassays can be employed. Below are detailed methodologies for two key experiments.
Arabidopsis Root Elongation Assay
This assay is a sensitive method to quantify auxin activity by measuring the inhibition of primary root growth and the promotion of lateral root formation.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
This compound, IAA, NAA, 2,4-D
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Surface sterilize Arabidopsis seeds by treating them with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash the seeds five times with sterile distilled water.
-
Prepare MS agar plates containing 1% sucrose and the desired concentrations of the auxins to be tested (e.g., 0.01, 0.1, 1, 10 µM). A control plate without any added auxin should also be prepared.
-
Place the sterilized seeds on the MS agar plates and stratify them at 4°C for 2 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
After 7-10 days, measure the primary root length and count the number of lateral roots for at least 20 seedlings per treatment.
-
Analyze the data statistically to determine the effect of each compound on root growth.
Tobacco Callus Induction Assay
This assay assesses the ability of a compound to induce cell division and proliferation, leading to the formation of callus tissue.
Materials:
-
Nicotiana tabacum (tobacco) leaf explants
-
MS medium including vitamins
-
Sucrose
-
Agar
-
A cytokinin (e.g., Kinetin or BAP)
-
This compound, IAA, NAA, 2,4-D
-
Sterile petri dishes
-
Growth chamber
Procedure:
-
Excise small leaf discs (approximately 1 cm²) from young, healthy tobacco plants under sterile conditions.
-
Prepare MS agar medium supplemented with a fixed concentration of a cytokinin (e.g., 1 µM Kinetin) and varying concentrations of the auxins to be tested (e.g., 0.1, 1, 5, 10 µM).
-
Place the leaf explants onto the prepared media with the adaxial side in contact with the agar.
-
Seal the petri dishes and incubate them in a growth chamber in the dark at 25°C.
-
After 3-4 weeks, observe the formation of callus tissue from the cut edges of the leaf explants.
-
Quantify the callus induction by measuring the fresh weight or the diameter of the callus.
-
Compare the callus-inducing activity of this compound with other auxins.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the canonical auxin signaling pathway and a generalized workflow for evaluating auxin-like compounds.
Caption: Canonical auxin signaling pathway leading to gene expression.
Caption: Generalized workflow for validating auxin-like activity.
Comparative Analysis of Auxin Analogs: A Statistical and Methodological Guide
This guide provides a comprehensive comparison of auxin analogs, focusing on their performance, the experimental methods used to evaluate them, and the statistical analysis of the resulting data. It is intended for researchers, scientists, and professionals in drug development who are working with these plant hormones.
Introduction to Auxin and its Analogs
Auxin, a class of plant hormones, plays a pivotal role in nearly every aspect of plant growth and development, from cell division and elongation to organogenesis and tropic responses.[1][2] The most abundant naturally occurring auxin is Indole-3-acetic acid (IAA).[2][3] Synthetic auxin analogs, such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), have been developed and are widely used in research and agriculture due to their chemical stability and potent biological activities.[4][5] These analogs mimic the action of natural auxins but can exhibit different properties regarding metabolic stability, transport within tissues, and affinity for receptor complexes.[4]
The Canonical Auxin Signaling Pathway
The primary mechanism of auxin action involves a short and elegant signaling pathway that regulates gene transcription.[1] In the absence of auxin, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins repress the activity of AUXIN RESPONSE FACTOR (ARF) transcription factors.[2][6] Auxin acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are part of an SCF-type ubiquitin ligase complex.[1] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby freeing ARF transcription factors to activate the expression of auxin-responsive genes.[6][7]
Comparative Data of Auxin Analogs
The efficacy of different auxin analogs can be compared quantitatively through various bioassays. Key performance metrics include binding affinity to auxin receptors and physiological responses such as root growth inhibition. The choice of analog can be critical, as they exhibit different bioactivities. For instance, 4-chloro-indole-3-acetic acid (4-Cl-IAA) is considered one of the most potent natural auxins, showing strong growth inhibition at lower concentrations than IAA.[8] Synthetic auxins like NAA and 2,4-D also show profound hormonal activities similar to IAA.[4]
Table 1: Comparative Biological Activity of Select Auxin Analogs
| Compound | Class | Relative Binding Affinity (vs. IAA) | Typical Bioassay | Observation | Citations |
| IAA | Natural (Indole) | 1.0 (Reference) | Root Growth, Coleoptile Elongation | Standard for comparison; less stable than synthetic analogs. | [4][9] |
| IBA | Natural (Indole) | Lower than IAA | Adventitious Rooting | More stable than IAA and highly effective for rooting; may act as a storage form of IAA. | [3][9] |
| 4-Cl-IAA | Natural (Indole) | Higher than IAA | Root Growth Inhibition | Highly potent; inhibits root growth at lower concentrations than IAA. | [8] |
| NAA | Synthetic (Naphthalene) | Lower than IAA | Root Growth, Callus Induction | Widely used, chemically stable. The sensor showed a delayed and less sensitive response to NAA compared to IAA. | [4][10] |
| 2,4-D | Synthetic (Phenoxyacetic) | Lower than IAA | Root Inhibition, Herbicide Action | Effective herbicide; sensor response is less sensitive and more delayed than for NAA. | [4][10] |
| Picloram | Synthetic (Picolinate) | Varies by receptor (High for AFB5) | Herbicide Action | Shows selectivity for certain clades of TIR1/AFB receptors. | [11] |
Note: Relative binding affinities can vary depending on the specific TIR1/AFB receptor protein used in the assay.
Key Experimental Protocols and Workflows
Objective comparison of auxin analogs relies on standardized and reproducible experimental protocols. Below are methodologies for common bioassays.
Root Growth Inhibition Assay
This assay is a common method for quantifying auxin activity by measuring the inhibition of primary root extension in seedlings.[11]
-
Plant Material: Arabidopsis thaliana seedlings are typically used.
-
Growth Medium: Seeds are germinated on a sterile solid medium (e.g., Murashige and Skoog) in Petri plates.
-
Treatment: The medium is supplemented with the auxin analog of interest at a range of concentrations (e.g., from nanomolar to micromolar). A control with no added auxin is included.
-
Incubation: Plates are incubated vertically in a controlled growth chamber (e.g., 16h light/8h dark cycle).
-
Data Collection: After a set period (e.g., 5-7 days), the primary root length of each seedling is measured.
-
Analysis: The root length is plotted against the log of the auxin concentration to generate a dose-response curve. From this, parameters like EC50 (half-maximal effective concentration) can be calculated.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the precise quantification of endogenous or exogenously applied auxins and their precursors from small tissue samples.[12][13]
-
Sample Preparation: Homogenize a small amount of plant tissue (2-10 mg fresh weight) with stable-labeled internal standards.
-
Extraction: Purify the analytes from the homogenate using solid-phase extraction (SPE) tips.
-
Derivatization: Chemically modify the analytes to make them volatile for GC analysis.
-
Analysis: Analyze the derivatized samples using a GC-MS/MS system with selected reaction monitoring to determine the precise abundance of the target auxins.
-
Application: This method enables high-throughput and accurate quantification for studies on auxin biosynthesis, metabolism, and transport.[13]
Statistical Analysis of Comparative Data
Recommended Approach: Non-linear Regression
The standard and most robust method for analyzing dose-response data is non-linear regression.[15][16]
-
Model Fitting: Fit a 3- or 4-parameter logistic model to the dose-response data for each auxin analog. This model describes the sigmoidal relationship between the dose and the response.[16][17]
-
Parameter Comparison: Use statistical software (e.g., R with the 'drc' package, or GraphPad Prism) to directly compare the fitted parameters between curves.[14][16] Key parameters to compare are:
-
EC50 (Potency): The concentration that produces 50% of the maximal response. A statistically significant difference in EC50 values indicates a difference in potency.
-
Maximal Response (Efficacy): The upper plateau of the curve. A difference here indicates a difference in the maximum effect the analog can produce.
-
-
Hypothesis Testing: The software can perform an F-test or a Wald test to determine if a single curve can adequately describe all the data sets or if separate curves (with different parameters) are statistically justified.[18]
References
- 1. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 3. youtube.com [youtube.com]
- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A quantitative ratiometric sensor for time-resolved analysis of auxin dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. graphpad.com [graphpad.com]
- 15. researchgate.net [researchgate.net]
- 16. biology.stackexchange.com [biology.stackexchange.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Auxin analog-induced Ca2+ signaling is not involved in inhibition of endosomal aggregation - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural Confirmation of Synthesized 1-Naphthalenepropionic Acid
This guide provides a detailed comparison of analytical techniques for the structural confirmation of synthesized 1-naphthalenepropionic acid. It is intended for researchers, scientists, and professionals in drug development who require robust methods for compound characterization. The following sections offer a comparative analysis with structurally similar compounds, detailed experimental protocols, and a standardized workflow for structural verification.
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic techniques. A comparison with analogous naphthalene derivatives, such as 1-naphthaleneacetic acid and 1-naphthoic acid, is crucial for unambiguous identification. The key differentiators are found in the alkyl chain, which gives rise to distinct signals in NMR, IR, and mass spectra.
Table 1: Comparison of ¹H NMR Spectral Data (CDCl₃ Solvent)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~ 8.1 | d | Ar-H |
| ~ 7.8 | d | Ar-H | |
| ~ 7.5 | m | Ar-H | |
| ~ 7.4 | m | Ar-H | |
| ~ 3.4 | t | -CH₂- (adjacent to naphthalene) | |
| ~ 2.8 | t | -CH₂- (adjacent to COOH) | |
| ~ 11.5 | br s | -COOH | |
| 1-Naphthaleneacetic Acid | ~ 8.0 | d | Ar-H |
| ~ 7.8 | d | Ar-H | |
| ~ 7.5 | m | Ar-H | |
| ~ 7.4 | m | Ar-H | |
| ~ 4.1 | s | -CH₂- | |
| ~ 11.0 | br s | -COOH | |
| 1-Naphthoic Acid | ~ 9.1 | d | Ar-H |
| ~ 8.4 | d | Ar-H | |
| ~ 8.1 | d | Ar-H | |
| ~ 7.9 | d | Ar-H | |
| ~ 7.6 | m | Ar-H | |
| ~ 12.0 | br s | -COOH |
Table 2: Comparison of ¹³C NMR Spectral Data (CDCl₃ Solvent)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~ 179 | C=O |
| ~ 134 | Ar-C | |
| ~ 132 | Ar-C | |
| ~ 129 | Ar-C | |
| ~ 127 | Ar-C | |
| ~ 126 | Ar-C | |
| ~ 125 | Ar-C | |
| ~ 124 | Ar-C | |
| ~ 35 | -CH₂- | |
| ~ 31 | -CH₂- | |
| 1-Naphthaleneacetic Acid | ~ 178 | C=O |
| ~ 134 | Ar-C | |
| ~ 131 | Ar-C | |
| ~ 129 | Ar-C | |
| ~ 128 | Ar-C | |
| ~ 126 | Ar-C | |
| ~ 125 | Ar-C | |
| ~ 123 | Ar-C | |
| ~ 40 | -CH₂- | |
| 1-Naphthoic Acid | ~ 173 | C=O |
| ~ 135 | Ar-C | |
| ~ 134 | Ar-C | |
| ~ 132 | Ar-C | |
| ~ 131 | Ar-C | |
| ~ 129 | Ar-C | |
| ~ 128 | Ar-C | |
| ~ 126 | Ar-C | |
| ~ 125 | Ar-C | |
| ~ 124 | Ar-C |
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) |
| This compound | 2500-3300 (broad) | ~1710 | ~3050 | ~2930 |
| 1-Naphthaleneacetic Acid | 2500-3300 (broad) | ~1700 | ~3050 | ~2920 |
| 1-Naphthoic Acid | 2500-3300 (broad) | ~1680 | ~3060 | N/A |
Table 4: Comparison of Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 200 | 155 ([M-COOH]⁺), 141 ([M-CH₂CH₂COOH]⁺), 115 |
| 1-Naphthaleneacetic Acid | 186 | 141 ([M-COOH]⁺), 115 |
| 1-Naphthoic Acid | 172 | 155 ([M-OH]⁺), 127 ([M-COOH]⁺), 101 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of 2 seconds and acquire 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 5 seconds and acquire 1024 or more scans.
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra based on comparison with expected values and spectral databases.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the carboxylic acid O-H and C=O stretches, aromatic and aliphatic C-H stretches, and aromatic C=C bending vibrations. Compare the obtained spectrum with reference spectra.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation (with derivatization):
-
To improve volatility, the carboxylic acid can be derivatized to its methyl ester.
-
Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Add a few drops of concentrated sulfuric acid and reflux for 1-2 hours.
-
Neutralize the solution and extract the ester with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the retention time of the derivatized compound. Analyze the mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the fragmentation pattern with spectral libraries (e.g., NIST).
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of synthesized this compound.
Caption: Workflow for the structural confirmation of this compound.
References
A Researcher's Guide to Comparing Auxin Potency: Peer-Reviewed Methods and Protocols
For researchers, scientists, and drug development professionals, the accurate assessment of auxin potency is critical for understanding plant development, herbicide action, and the development of new plant growth regulators. This guide provides a comparative overview of established, peer-reviewed methods for quantifying and comparing the biological activity of various natural and synthetic auxins.
This document outlines the experimental protocols for key bioassays, presents quantitative data in a comparative format, and visualizes the underlying biological and experimental processes. The methodologies described are foundational for screening novel compounds against established standards like Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), Indole-3-butyric acid (IBA), and 2,4-Dichlorophenoxyacetic acid (2,4-D).
Core Auxin Signaling Pathway
The diverse physiological effects of auxins are primarily mediated through a well-defined nuclear signaling pathway. Auxin promotes the interaction between the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately leading to changes in cell division, elongation, and differentiation.[1][2][3]
Core Auxin Signaling Pathway.
Classical Bioassays for Auxin Potency
Classical bioassays remain fundamental for assessing the physiological effects of auxins. These methods rely on measuring whole-plant or organ-level responses, such as cell elongation or root formation, providing a direct indication of a compound's biological activity.
Coleoptile Straight Growth Test
This is a classic and highly sensitive bioassay for quantifying auxin-like activity based on cell elongation.[4][5] The increase in the length of coleoptile sections is proportional to the logarithm of the auxin concentration over a specific range.[6]
-
Plant Material: Use etiolated (dark-grown) coleoptiles from oat (Avena sativa) or wheat (Triticum aestivum) seedlings.[5][7]
-
Sectioning: Excise 5-10 mm sections from the coleoptiles, typically from a region 2-3 mm below the apex.
-
Incubation: Place the sections in petri dishes containing a buffer solution (e.g., phosphate buffer with 2% sucrose) and a range of concentrations of the test auxins. A negative control (no auxin) is essential.
-
Measurement: Incubate the dishes in the dark for 24-48 hours.[6] Measure the final length of the coleoptile sections using a ruler or digital imaging software.
-
Analysis: Calculate the percentage elongation for each concentration relative to the initial length. Plot a dose-response curve to determine the optimal concentration and compare potencies (e.g., EC₅₀ values) of different auxins.
Workflow for Coleoptile Straight Growth Test.
Root Growth Inhibition Assay
While auxins generally promote shoot growth, they typically inhibit primary root elongation at higher concentrations.[3][5][8] This inhibitory effect is dose-dependent and provides a reliable method for comparing auxin potency.
-
Plant Material: Use seedlings of a model species like Arabidopsis thaliana or mung bean (Vigna radiata).
-
Germination: Germinate seeds on a standard growth medium (e.g., Murashige and Skoog - MS medium).
-
Treatment: Transfer seedlings with emerged primary roots to new plates containing the growth medium supplemented with a range of auxin concentrations.
-
Incubation: Place the plates vertically in a growth chamber under controlled light and temperature conditions.
-
Measurement: Mark the position of the root tip at the time of transfer. After a set period (e.g., 3-7 days), measure the length of new root growth from the mark.
-
Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. A dose-response curve can be used to compare the inhibitory concentrations (e.g., IC₅₀) of different auxins.[3]
Adventitious Root Formation Assay
One of the most significant horticultural applications of auxins is the promotion of adventitious roots on stem cuttings.[5][6] This assay directly measures the root-promoting activity of different compounds.
-
Plant Material: Use stem cuttings from an easily-propagated species like mung bean (Vigna radiata) or photinia (Photinia × fraseri).[9][10]
-
Preparation: Prepare uniform cuttings, often by removing lower leaves.
-
Treatment: Dip the basal end of the cuttings in a solution or powder containing the test auxin for a standardized period.
-
Incubation: Place the cuttings in a suitable rooting medium (e.g., perlite, peat moss, or water).[11][12]
-
Data Collection: After an incubation period (e.g., 7-21 days), count the number of roots formed per cutting and measure their length.[6]
-
Analysis: Compare the average number and length of roots across different treatments. Statistical analysis (e.g., ANOVA) is used to determine significant differences in potency.[6]
| Auxin Type | Optimal Concentration for Rooting | Species | Observed Effect | Reference |
| IBA | 5000 ppm | Photinia × fraseri | 93.33% rooting rate | [10] |
| NAA | 10⁻⁴ M | Vigna radiata | ~78 roots per cutting | [9] |
| IAA | 10⁻⁴ M to 10⁻³ M | Vigna radiata | Effective root promotion | [9] |
| 2,4-D | 10⁻³ M | Vigna radiata | Less effective than IBA/NAA | [9] |
Table 1: Comparative efficacy of different auxins on adventitious root formation in selected species. Data is indicative and can vary based on species and experimental conditions.
Molecular and High-Throughput Methods
Modern techniques offer higher sensitivity and throughput for quantifying auxin responses and levels, providing a deeper understanding of the molecular mechanisms underlying auxin potency.
Auxin-Inducible Reporter Gene Assays
These assays utilize transgenic plants carrying a reporter gene (e.g., GUS, GFP, Luciferase) driven by a synthetic auxin-responsive promoter, most commonly the DR5 promoter.[2][13][14] The DR5 promoter contains multiple repeats of an Auxin Response Element (AuxRE), which binds ARF transcription factors and drives reporter expression in response to auxin.[2][13] The intensity of the reporter signal provides a semi-quantitative measure of the transcriptional output of the auxin signaling pathway.[13] An improved version, DR5v2, has been developed with a higher affinity for ARFs, leading to increased sensitivity.[2][13]
-
Plant Material: Use transgenic plants harboring a DR5::reporter construct (e.g., Arabidopsis thaliana DR5::GUS).
-
Treatment: Treat seedlings or tissues with various concentrations of the auxins being compared.
-
Visualization/Quantification:
-
GUS: Perform histochemical staining to visualize the spatial pattern of auxin response. For quantification, use a fluorometric assay with MUG (4-methylumbelliferyl-β-D-glucuronide) as a substrate.
-
GFP/Fluorescent Proteins: Use confocal or fluorescence microscopy to visualize the response at a cellular resolution. Quantify fluorescence intensity using image analysis software.
-
-
Analysis: Compare the intensity and pattern of reporter expression induced by different auxins at various concentrations and time points.[2]
Workflow for Auxin-Inducible Reporter Assays.
High-Throughput Chemical Quantification
For precise quantification of endogenous or exogenously applied auxins, mass spectrometry-based methods are the gold standard. These methods offer high sensitivity and specificity.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16][17]
-
Principle: Plant tissues are homogenized, and auxins are extracted. Stable isotope-labeled internal standards (e.g., [¹³C₆]IAA) are added to allow for precise quantification via isotope dilution.[17] The sample is then purified, often using Solid Phase Extraction (SPE), derivatized, and analyzed by MS/MS.[15][16][18]
-
Advantages: This approach provides an absolute quantification of auxin levels, enabling a direct comparison of the uptake, stability, and metabolism of different auxin analogs within the plant tissue. It is highly sensitive, requiring as little as 2-10 mg of fresh tissue.[15][16]
| Method | Principle | Key Advantage | Key Disadvantage |
| Classical Bioassays | Measures a physiological response (e.g., elongation, rooting). | Reflects true biological activity. | Lower throughput; can be influenced by other factors. |
| Reporter Gene Assays | Visualizes transcriptional output of auxin signaling. | High spatial resolution; sensitive. | Semi-quantitative; requires transgenic lines. |
| Chemical Quantification | Directly measures the concentration of auxin molecules. | Highly accurate and specific; absolute quantification. | Expensive equipment; does not directly measure biological effect. |
Table 2: Summary and comparison of different methodologies for assessing auxin potency.
By employing a combination of these peer-reviewed methods, researchers can build a comprehensive profile of a novel compound's auxin-like activity, comparing its potency to known standards and elucidating its mode of action from the molecular to the whole-plant level.
References
- 1. Real-time Analysis of Auxin Response, Cell Wall pH and Elongation in Arabidopsis thaliana Hypocotyls [bio-protocol.org]
- 2. Reporters for sensitive and quantitative measurement of auxin response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hort [journals.ashs.org]
- 10. Comparative Evaluation and Optimization of Auxin Type and Concentration on Rooting Efficiency of Photinia × fraseri Dress: Stem Cuttings Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]
- 14. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]
- 15. experts.umn.edu [experts.umn.edu]
- 16. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A high-throughput method for the quantitative analysis of auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
1-Naphthalenepropionic acid proper disposal procedures
Proper management and disposal of 1-Naphthalenepropionic acid are critical to ensure laboratory safety, protect environmental health, and maintain regulatory compliance. As a substance classified with skin, eye, and respiratory irritation hazards, adherence to established protocols is essential.[1] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and effectively.
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the waste is generated. Implementing waste minimization strategies can significantly reduce the volume of hazardous materials requiring disposal.
-
Source Reduction : Order only the quantity of this compound required for your experiments.[2]
-
Inventory Management : Maintain a detailed inventory of your chemicals to avoid unnecessary purchases.[2]
-
Scale Reduction : When possible, reduce the scale of laboratory experiments to minimize the volume of waste produced.[2]
-
Avoid Contamination : Do not mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department. Incompatible wastes must be segregated.[3][4][5]
Required Personal Protective Equipment (PPE)
When handling this compound, whether in pure form or as waste, appropriate PPE is mandatory to prevent exposure.
-
Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Skin Protection : Use chemically impermeable gloves. Always inspect gloves before use and use a proper removal technique to avoid skin contact.[6] Wear a lab coat or other protective clothing to prevent skin exposure.[7]
-
Respiratory Protection : If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.[8] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[6][7]
Step-by-Step Disposal Procedure
All laboratory chemical waste should be treated as hazardous unless confirmed to be non-hazardous.[5] this compound must be disposed of as hazardous chemical waste and should never be poured down the sink or discarded in regular trash.[5][9]
Step 1: Designate a Waste Container
-
Select a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[9] Plastic containers are often preferred.[2]
-
The container must have a secure, tight-fitting lid.
Step 2: Label the Waste Container
-
As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's EHS department.[4]
-
The label must be filled out completely and legibly in English, including:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound waste".[3]
-
The concentration and composition of the waste.[3]
-
Relevant hazard pictograms (e.g., irritant).[3]
-
The name and contact information of the waste generator/producer.[3]
-
The date when waste was first added to the container.[4]
-
Step 3: Accumulate Waste Safely
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][4]
-
Keep the waste container closed at all times, except when adding waste.[2][9]
-
Ensure the waste container is stored in secondary containment (e.g., a larger, chemically resistant tub or bucket) to contain any potential leaks or spills.[4][5][9]
-
Segregate the container from incompatible materials, such as strong bases or strong oxidizing agents.[3][5][10]
Step 4: Request a Waste Pickup
-
Do not exceed the storage limits for your SAA (typically a maximum of 55 gallons of total hazardous waste).[2][4][5]
-
Submit a waste collection request to your institution's EHS or hazardous waste management department as soon as the container is full or has reached its accumulation time limit (e.g., 9 or 12 months).[2][9]
-
Do not transport hazardous waste through public hallways; trained EHS personnel must perform the collection.[4][5]
Quantitative Disposal and Safety Data
The following table summarizes key quantitative information relevant to the safe handling and disposal of this compound waste, based on general laboratory chemical waste regulations.
| Parameter | Value / Guideline | Citation |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Hazard Classes | Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| SAA Storage Limit | Max. 55 gallons of hazardous waste | [2][5] |
| Acutely Toxic Waste Limit | Max. 1 quart of "P-listed" acute hazardous waste | [2][5] |
| Emergency Eyewash | Flush eyes for a minimum of 15 minutes | [7][9] |
Emergency Procedures for Spills
In the event of a spill, immediate and proper response is crucial to mitigate hazards.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent material.
-
Clean up the spill using spill kits or absorbent pads.
-
All contaminated cleanup materials must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[5][9]
-
-
Large Spills :
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
References
- 1. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. file1.lookchem.com [file1.lookchem.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. fishersci.com [fishersci.com]
- 11. static.igem.org [static.igem.org]
Essential Safety and Operational Guide for Handling 1-Naphthalenepropionic Acid
This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 1-Naphthalenepropionic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Chemical Identifier:
| Compound Name | This compound |
| Molecular Formula | C13H12O2 |
| CAS Number | 3243-42-3 |
| Molecular Weight | 200.23 g/mol |
Hazard Identification and GHS Classification
This compound poses several health risks.[1][2][3] The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2][3] |
Signal Word: Warning
Pictograms:
-
Exclamation Mark
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[4][5][6]
| Protection Type | Specification | Standard |
| Eye Protection | Goggles or safety glasses with side-shields. | European Standard EN 166 or OSHA 29 CFR 1910.133.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber). | Inspect gloves before use.[4][5][6] |
| Skin and Body Protection | Long-sleeved laboratory coat. | Ensure full coverage of exposed skin.[4] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4][5][7] | Necessary when working outside a fume hood or with large quantities. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[7]
-
Use a chemical fume hood for all procedures that may generate dust or aerosols.[5]
2. Personal Preparation:
-
Don the required PPE as specified in the table above.
-
Ensure an eyewash station and safety shower are readily accessible.
3. Handling the Chemical:
4. Storage:
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7] |
Spill Response:
-
Evacuate personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[6]
-
For large spills, prevent further leakage if it is safe to do so.[7]
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.
-
Waste materials should be placed in a labeled, sealed container.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C13H12O2 | CID 95254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(1-NAPHTHYL)-PROPIONIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
